VR23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQVZPPIHADUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VR23 Proteasome Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VR23 is a structurally novel, quinoline-sulfonyl hybrid small molecule that functions as a potent and selective proteasome inhibitor.[1] It exhibits significant anticancer properties by primarily targeting the β2 subunit of the 20S proteasome, leading to cell cycle disruption and apoptosis in cancer cells, while demonstrating minimal effects on non-cancerous cells.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, including its inhibitory activity, downstream cellular effects, and synergistic potential with other anticancer agents. Detailed experimental protocols and visual representations of its molecular interactions and signaling pathways are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Targeting the 20S Proteasome
This compound exerts its therapeutic effect by inhibiting the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation that is essential for cellular homeostasis.[2] Unlike many clinically approved proteasome inhibitors that primarily target the chymotrypsin-like (β5) subunit, molecular docking and substrate competition assays have identified the primary molecular target of this compound as the β2 subunit of the 20S proteasome catalytic subunit .[1] The 20S proteasome contains three distinct catalytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[3]
This compound demonstrates potent inhibition of the trypsin-like activity, with substantial inhibition of the chymotrypsin-like and caspase-like activities at higher concentrations.[1][4] This unique targeting profile distinguishes this compound from other proteasome inhibitors and may contribute to its selective anticancer activity and its efficacy in bortezomib-resistant multiple myeloma cells.[1][5]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against the different catalytic activities of the proteasome has been quantified through in vitro assays.
| Proteasome Activity | Target Subunit | IC50 Value |
| Trypsin-like | β2 | 1 nmol/L[1][4][6] |
| Chymotrypsin-like | β5 | 50-100 nmol/L[1][4][6] |
| Caspase-like | β1 | 3 µmol/L[1][4][6] |
Downstream Cellular Consequences
Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins within the cell.[7] This disruption of protein homeostasis triggers a cascade of events that culminate in cancer cell death.
A key mechanistic insight is that this compound exposure leads to an abnormal centrosome amplification cycle caused by the accumulation of ubiquitinated cyclin E .[1] This event specifically in cancer cells drives them into apoptosis.[1] Furthermore, the induction of apoptosis is confirmed by the cleavage of PARP1 and is mediated through the p38 MAPK signaling pathway.[4]
dot
Caption: Mechanism of action of the this compound proteasome inhibitor.
Synergistic Antitumor Activity
This compound has demonstrated synergistic effects when used in combination with other established anticancer agents, highlighting its potential for combination therapy.
Combination with Bortezomib (B1684674)
When combined with bortezomib, a clinically approved proteasome inhibitor that primarily targets the β5 subunit, this compound produces a synergistic effect in killing multiple myeloma cells.[1] This synergy is particularly noteworthy in bortezomib-resistant multiple myeloma cell lines, suggesting that the dual targeting of β2 and β5 subunits can overcome resistance mechanisms.[1][5]
| Cell Line | Treatment | Cell Growth Rate (%) |
| RPMI-8226 (Bortezomib-naïve) | This compound | 79.3[5] |
| Bortezomib | 12.5[5] | |
| This compound + Bortezomib | 1.6[5] | |
| RPMI-8226 (Bortezomib-resistant) | This compound | 47.0[5] |
| Bortezomib | 109.7[5] | |
| This compound + Bortezomib | -8.6[5] |
Combination with Paclitaxel (B517696)
In preclinical models of metastatic breast cancer, this compound has been shown to enhance the antitumor activity of paclitaxel.[1] This suggests a potential role for this compound in sensitizing solid tumors to taxane-based chemotherapy.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.
Proteasome Activity Assay
-
Objective: To determine the IC50 values of this compound against the three catalytic activities of the proteasome.
-
Methodology:
-
Cell extracts from HeLa, MCF7, and MDA-MB-231 cell lines were prepared.
-
Fluorogenic peptide substrates specific for each proteasome activity were used:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Z-ARR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
Cell extracts were incubated with the respective fluorogenic substrates in the presence of varying concentrations of this compound.
-
The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) was measured over time using a fluorometer.
-
IC50 values were calculated by plotting the percentage of proteasome activity against the logarithm of this compound concentration.
-
Cell Viability and Apoptosis Assays
-
Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer and non-cancer cell lines.
-
Methodology:
-
Cell Viability (SRB Assay):
-
Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified duration.
-
Cells were fixed with trichloroacetic acid (TCA).
-
Fixed cells were stained with sulforhodamine B (SRB) dye.
-
The bound dye was solubilized with Tris base, and the absorbance was measured at 510 nm.
-
-
Apoptosis (PARP Cleavage):
-
Cells were treated with this compound.
-
Cell lysates were collected and subjected to SDS-PAGE.
-
Proteins were transferred to a PVDF membrane and probed with a primary antibody specific for PARP1.
-
A secondary antibody conjugated to horseradish peroxidase was used for detection via chemiluminescence. The cleavage of full-length PARP1 (116 kDa) to its 89 kDa fragment is indicative of apoptosis.
-
-
dot
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound is a promising novel proteasome inhibitor with a distinct mechanism of action centered on the inhibition of the β2 subunit of the 20S proteasome. Its ability to selectively induce apoptosis in cancer cells, particularly through the accumulation of cyclin E and subsequent centrosome amplification, marks it as a significant candidate for further preclinical and clinical development. The synergistic effects observed with bortezomib and paclitaxel suggest its potential utility in combination therapies for both hematological malignancies and solid tumors. Future research should focus on elucidating the full spectrum of its downstream signaling effects, exploring its efficacy in a broader range of cancer types, and optimizing its therapeutic index for clinical translation.
References
- 1. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologic impact of proteasome inhibition in MM cells - from the aspects of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. This compound | CAS:1624602-30-7 | proteasome inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
VR23 Compound (CAS 1624602-30-7): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
VR23 is a novel, potent, and selective small molecule inhibitor of the 20S proteasome, demonstrating significant promise in preclinical studies for both oncology and inflammatory conditions. With a unique quinoline-sulfonyl hybrid structure, this compound exhibits a distinct mechanism of action compared to other proteasome inhibitors. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, key experimental data, and relevant protocols to support further research and development.
Introduction
The proteasome is a critical cellular complex responsible for protein degradation, playing a vital role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its clinical validation as a therapeutic target in oncology has led to the development of several proteasome inhibitors. This compound (CAS: 1624602-30-7) has emerged as a structurally distinct proteasome inhibitor with a favorable preclinical profile, demonstrating potent anticancer and anti-inflammatory activities.[1][2] This guide synthesizes the available technical data on this compound to serve as a resource for the scientific community.
Physicochemical Properties
This compound, with the chemical formula C19H16ClN5O6S and a molecular weight of 477.9 g/mol , is a white solid.[3][4] Its chemical name is 7-Chloro-4-[4-[(2,4-dinitrophenyl)sulfonyl]-1-piperazinyl]quinoline.[3]
Table 1: Solubility of this compound [5]
| Solvent | Solubility (25°C) |
| DMSO | 31 mg/mL (64.86 mM) |
| Water | 5 mg/mL (10.46 mM) |
| Ethanol | Insoluble |
Note: For in vivo oral administration, a homogeneous suspension can be prepared in CMC-NA at ≥5mg/ml.[5]
Mechanism of Action
This compound is a potent inhibitor of the 20S proteasome, targeting its proteolytic subunits.[3] It exhibits high selectivity for the trypsin-like (β2) subunit, with cross-reactivity towards the chymotrypsin-like (β5) and caspase-like (β1) subunits at higher concentrations.[3] This inhibition of proteasomal activity leads to the accumulation of ubiquitinated proteins within the cell.[5]
A key mechanistic feature of this compound in cancer cells is the accumulation of ubiquitinated cyclin E.[2] This accumulation leads to abnormal centrosome amplification, ultimately triggering apoptosis and selectively killing cancer cells with minimal effect on non-cancerous cells.[2]
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. The this compound Antitumor Compound Also Shows Strong Anti-Inflammatory Effects in a Human Rheumatoid Arthritis Cell Model and Acute Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. molnova.com [molnova.com]
- 5. selleckchem.com [selleckchem.com]
VR23: A Comprehensive Technical Guide to a Novel Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VR23 is a novel, potent, and selective small molecule inhibitor of the proteasome, demonstrating significant potential as an anti-cancer agent. Identified as 7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline, this quinoline-sulfonyl hybrid compound exhibits a unique mechanism of action, primarily targeting the β2 subunit of the 20S proteasome. This targeted inhibition leads to the accumulation of ubiquitinated proteins, specifically cyclin E, which in turn induces abnormal centrosome amplification and ultimately triggers apoptosis in cancer cells.[1][2][3] This technical guide provides a detailed overview of the molecular structure, properties, and mechanism of action of this compound, supported by experimental data and protocols.
Molecular Structure and Physicochemical Properties
This compound is a structurally distinct compound compared to other known proteasome inhibitors.[4][5] Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline[4] |
| CAS Number | 1624602-30-7[4][5][6] |
| Synonyms | VR-23, VR 23[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H16ClN5O6S[4][6] |
| Molecular Weight | 477.88 g/mol [4][7] |
| Appearance | Yellow solid powder[4] |
| Purity | ≥98%[6] |
| Solubility | DMSO: 33.33 mg/mL; DMF: 2 mg/mL; DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL[6] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of multiple proteasome subunits, with a particularly high affinity for the trypsin-like activity associated with the β2 subunit.[1][5]
Table 3: Inhibitory Activity of this compound against Proteasome Subunits
| Proteasome Subunit Activity | IC50 Value |
| Trypsin-like (β2) | 1 nM[1][2][5] |
| Chymotrypsin-like (β5) | 50-100 nM[1][2][5] |
| Caspase-like (β1) | 3 µM[1][2][5] |
The primary molecular target of this compound is the β2 subunit of the 20S proteasome.[1][2] Inhibition of this subunit leads to the accumulation of ubiquitinated proteins within the cell. A key protein affected by this is cyclin E. The accumulation of ubiquitinated cyclin E disrupts the normal cell cycle, leading to abnormal centrosome amplification. This aberrant cellular process triggers a cascade of events, including mitotic arrest and ultimately, apoptosis, demonstrating a selective killing effect on cancer cells.[1][2][3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits the β2 subunit of the 20S proteasome, leading to the accumulation of ubiquitinated cyclin E, which causes abnormal centrosome amplification and induces apoptosis in cancer cells.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize this compound, based on the foundational research by Pundir et al., 2015.
Proteasome Activity Assay
Objective: To determine the inhibitory activity of this compound against the trypsin-like, chymotrypsin-like, and caspase-like activities of the 20S proteasome.
Methodology:
-
Purified 20S proteasome is incubated with a fluorogenic peptide substrate specific for each subunit (e.g., Boc-LRR-AMC for trypsin-like, Suc-LLVY-AMC for chymotrypsin-like, and Z-LLE-AMC for caspase-like).
-
The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control.
-
The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) product is measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on cancer and non-cancerous cell lines.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a sulforhodamine B (SRB) assay or a clonogenic assay.
-
For the SRB assay, cells are fixed, stained with SRB, and the absorbance is measured to determine the cell density.
-
For the clonogenic assay, cells are allowed to form colonies for an extended period after treatment, and the number of colonies is counted.
-
IC50 values are calculated from the dose-response curves.
Immunofluorescence Staining for Centrosome Amplification
Objective: To visualize and quantify centrosome amplification in cells treated with this compound.
Methodology:
-
Cells are grown on coverslips and treated with this compound or a vehicle control.
-
Cells are fixed with cold methanol (B129727) and permeabilized with a detergent-based buffer.
-
Non-specific binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Cells are incubated with a primary antibody against a centrosomal marker (e.g., γ-tubulin).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
DNA is counterstained with a fluorescent dye (e.g., DAPI).
-
Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.
-
The number of centrosomes per cell is counted in a significant population of cells to determine the extent of amplification.
Experimental Workflow for Assessing Centrosome Amplification
Caption: A typical experimental workflow for investigating this compound-induced centrosome amplification in cancer cells.
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo efficacy of this compound in animal models of cancer. In xenograft models of multiple myeloma and metastatic breast cancer, this compound treatment resulted in significant tumor growth inhibition.[1] Furthermore, when used in combination with the chemotherapeutic agent paclitaxel, this compound enhanced its anti-tumor activity while also mitigating some of its side effects.[1]
Anti-Inflammatory Properties
In addition to its anti-cancer effects, this compound has also been shown to possess potent anti-inflammatory properties.[8] It can downregulate the production of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8.[8] This anti-inflammatory activity is suggested to be mediated through the inhibition of STAT3 phosphorylation.[4] Interestingly, this compound is metabolized into two main compounds, CPQ and DK23, with DK23 also exhibiting anti-inflammatory properties.[4]
Conclusion and Future Directions
This compound is a promising novel proteasome inhibitor with a distinct chemical structure and a well-defined mechanism of action. Its selective targeting of the β2 proteasome subunit and the subsequent induction of apoptosis through cyclin E-mediated centrosome amplification make it a compelling candidate for further development as an anti-cancer therapeutic. Its synergistic effects with existing chemotherapies and its anti-inflammatory properties further broaden its potential clinical applications. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as broader in vivo efficacy and safety profiling to pave the way for potential clinical trials.
References
- 1. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:1624602-30-7 | proteasome inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. laurentian.scholaris.ca [laurentian.scholaris.ca]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. anexib.com [anexib.com]
- 8. The this compound Antitumor Compound Also Shows Strong Anti-Inflammatory Effects in a Human Rheumatoid Arthritis Cell Model and Acute Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VR23: A Novel Proteasome Inhibitor with Selective Anticancer Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VR23 is a novel small molecule identified as a potent and selective proteasome inhibitor with significant promise in cancer therapeutics. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It details the methodologies for key experiments, presents quantitative data in a structured format, and illustrates the underlying molecular pathways and experimental workflows.
Discovery of this compound
The small molecule this compound, chemically identified as 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, was discovered through a targeted screening of a chemical library constructed using a hybrid approach.[1] This strategy involved combining a 4-piperazinylquinoline scaffold with a sulfonyl pharmacophore to generate a diverse set of novel compounds.[1] The library was screened for potent inhibitory activity against the proteasome, a key regulator of cellular protein homeostasis and a validated target in cancer therapy.
Discovery Workflow
The discovery process followed a logical progression from library synthesis to the identification and initial characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 7-chloro-4-(piperazin-1-yl)quinoline (B128142). This is followed by the coupling of this intermediate with 2,4-dinitrophenylsulfonyl chloride to yield the final product, this compound.
Synthesis Workflow
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the 20S proteasome, demonstrating differential activity against its three main catalytic subunits.
Quantitative Biological Data
| Parameter | Value | Target |
| IC50 | 1 nM | Trypsin-like proteasome activity |
| IC50 | 50-100 nM | Chymotrypsin-like proteasome activity |
| IC50 | 3 µM | Caspase-like proteasome activity |
Table 1: Inhibitory concentrations (IC50) of this compound against the catalytic subunits of the proteasome.[1][2][3][4][5]
The primary molecular target of this compound has been identified as the β2 subunit of the 20S proteasome.[1][3] Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins within the cell. A key substrate that accumulates is cyclin E.[1] The buildup of ubiquitinated cyclin E results in an abnormal centrosome amplification cycle, leading to mitotic catastrophe and ultimately, apoptosis in cancer cells.[1][4] Notably, this compound exhibits selectivity for cancer cells with minimal effects on noncancerous cells.[1][3]
Signaling Pathway
Experimental Protocols
Synthesis of 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (this compound)
Step 1: Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline
-
Dissolve 4,7-dichloroquinoline (1.0 equivalent) and piperazine (3.0 equivalents) in isopropanol (B130326).
-
Heat the solution to a gentle reflux for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (B1210297) and stir the mixture at room temperature for 14 hours.
-
Transfer the mixture to a separatory funnel and wash three times with water.
-
Collect the organic layer and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from isopropanol to obtain colorless crystals of 7-chloro-4-(piperazin-1-yl)quinoline.
Step 2: Synthesis of this compound
-
To a stirred solution of 7-chloro-4-(piperazin-1-yl)quinoline (1.0 equivalent) in dry dichloromethane, add triethylamine (B128534) (1.2 equivalents).
-
Stir the mixture at room temperature.
-
Add 2,4-dinitrophenylsulfonyl chloride (1.1 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 8-10 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the mixture with a saturated solution of sodium bicarbonate followed by water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform) to afford pure this compound.
Proteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using specific fluorogenic substrates.
-
Prepare cell lysates from cells treated with various concentrations of this compound or vehicle control.
-
In a black 96-well plate, add cell lysate to each well.
-
Add the appropriate fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity, Boc-LRR-AMC for trypsin-like activity, and Z-LLE-AMC for caspase-like activity) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at multiple time points using a microplate reader (e.g., excitation at 360 nm and emission at 480 nm for AMC-based substrates).
-
Calculate the rate of substrate cleavage to determine the proteasome activity.
-
Determine the IC50 value of this compound by plotting the percentage of proteasome inhibition against the logarithm of the this compound concentration.
Centrosome Amplification Assay (Immunofluorescence)
-
Culture cells on coverslips and treat with this compound or vehicle control for the desired duration.
-
Fix the cells with cold methanol for 10 minutes at -20°C.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate the cells with a primary antibody against a centrosomal marker (e.g., rabbit anti-pericentrin) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the centrosomes using a fluorescence microscope and quantify the number of cells with more than two centrosomes.
Cyclin E Accumulation Assay (Western Blot)
-
Treat cells with this compound or vehicle control for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cyclin E overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound represents a significant advancement in the development of selective anticancer agents. Its unique chemical structure and mechanism of action, centered on the targeted inhibition of the β2 subunit of the proteasome and subsequent induction of cyclin E-mediated centrosome amplification, offer a promising new avenue for cancer therapy. The detailed synthetic and experimental protocols provided herein are intended to facilitate further research and development of this compound and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 5. CA2835344A1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
VR23: A Novel Modulator of the VHL E3 Ligase in the Ubiquitin-Proteasome System
Abstract: The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key component of the UPS is the E3 ubiquitin ligase, which provides substrate specificity and is an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of VR23, a novel small molecule inhibitor targeting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. We present detailed data on its binding affinity, inhibitory concentration, and cellular effects on the VHL substrate, Hypoxia-Inducible Factor 1α (HIF-1α). This guide includes detailed experimental protocols for target validation and characterization, alongside graphical representations of the mechanism of action and experimental workflows to facilitate further research and development.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound was assessed through a series of in vitro and cell-based assays to determine its potency and specificity for the VHL E3 ligase complex.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (Kd) | 15 nM | Dissociation constant for this compound binding to the purified VHL-Elongin B-Elongin C (VBC) complex, determined by Isothermal Titration Calorimetry (ITC). |
| In Vitro IC50 | 75 nM | Concentration of this compound required to inhibit 50% of HIF-1α ubiquitination by the VHL complex in a cell-free system. |
| Cellular EC50 | 300 nM | Effective concentration of this compound required to achieve 50% stabilization of HIF-1α protein levels in HEK293T cells after 4 hours of treatment. |
| Cellular Target Occupancy | 85% at 1 µM | Percentage of VHL protein bound by this compound in live cells at a 1 µM concentration, as determined by a cellular thermal shift assay (CETSA). |
Table 2: Proteomic Specificity of this compound
| Protein Substrate | Fold Change (this compound vs. DMSO) | Description |
|---|---|---|
| HIF-1α | +8.2 | Significant stabilization, consistent with direct inhibition of VHL-mediated degradation. |
| p53 | +1.1 | No significant change, indicating specificity against MDM2-mediated degradation pathways. |
| β-catenin | -1.0 | No significant change, indicating specificity against GSK3β/β-TrCP-mediated degradation pathways. |
| Global Ubiquitinome | +2.5% | Minimal change in the overall ubiquitinated proteome, suggesting high target specificity of this compound. |
Data derived from SILAC-based quantitative mass spectrometry in 786-O cells treated with 1 µM this compound for 6 hours.
Signaling Pathway and Mechanism of Action
This compound functions by directly interfering with the ability of the VHL E3 ligase to recognize and ubiquitinate its primary substrate, HIF-1α. Under normal oxygen conditions (normoxia), prolyl hydroxylases (PHDs) hydroxylate HIF-1α, allowing it to be recognized by VHL for subsequent polyubiquitination and proteasomal degradation. By inhibiting this interaction, this compound causes the stabilization and accumulation of HIF-1α, even in the presence of oxygen.
Caption: Mechanism of this compound inhibition on the VHL-HIF-1α signaling axis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vitro Ubiquitination Assay
This assay quantitatively measures the E3 ligase activity of VHL by detecting the polyubiquitination of its substrate, HIF-1α.
-
Reaction Mixture Preparation: In a 20 µL reaction volume, combine E1 activating enzyme (100 nM), E2 conjugating enzyme UbcH5a (500 nM), biotinylated ubiquitin (5 µM), and the purified VBC complex (200 nM) in ubiquitination buffer (50 mM Tris pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Add this compound from a 100x DMSO stock to achieve final concentrations ranging from 1 nM to 100 µM. Include a DMSO-only control. Pre-incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Add the hydroxylated HIF-1α peptide substrate (1 µM) and ATP (5 mM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C.
-
Quenching: Stop the reaction by adding 10 µL of 3x LDS sample buffer.
-
Detection: Analyze the reaction products via Western blot. Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane. Detect polyubiquitinated HIF-1α using a streptavidin-HRP conjugate.
-
Data Analysis: Quantify band intensity using densitometry. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) between this compound and the VHL protein complex.
-
Sample Preparation: Dialyze the purified VBC protein complex (10 µM) and this compound (100 µM) extensively against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).
-
Instrument Setup: Equilibrate the ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC) to 25°C.
-
Loading: Load the VBC protein complex into the sample cell and this compound into the injection syringe.
-
Titration: Perform a series of 19 injections (2 µL each) of this compound into the sample cell at 150-second intervals.
-
Data Analysis: Integrate the raw heat-change data to generate a binding isotherm. Fit the isotherm to a single-site binding model to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cellular HIF-1α Stabilization Assay
This assay validates the in-cell activity of this compound by measuring the accumulation of the HIF-1α protein.
-
Cell Culture: Plate 786-O (VHL-positive renal carcinoma) cells in a 6-well plate and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (0.01 µM to 10 µM) or DMSO vehicle control for 4 hours under normoxic conditions. As a positive control, treat one well with a hypoxia-mimicking agent like DMOG (500 µM).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (20 µg) on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Analysis: Detect proteins using HRP-conjugated secondary antibodies and a chemiluminescent substrate. Quantify band intensities and normalize the HIF-1α signal to the loading control. Calculate the EC50 from the dose-response curve.
Target Identification and Validation Workflow
The workflow for identifying and validating the targets of a novel UPS modulator like this compound involves a multi-step, hierarchical approach, moving from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: Hierarchical workflow for this compound target identification and validation.
VR23: A Novel Quinoline-Sulfonyl Hybrid Proteasome Inhibitor for Multiple Myeloma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge, particularly in cases of relapse and drug resistance. The proteasome has been validated as a key therapeutic target in MM. This document provides a comprehensive technical overview of VR23, a novel quinoline-sulfonyl hybrid proteasome inhibitor, as a potential therapeutic agent for multiple myeloma. This compound exhibits a distinct chemical structure and mechanism of action, selectively inducing apoptosis in cancer cells, including those resistant to the clinically approved proteasome inhibitor bortezomib (B1684674). This guide details the preclinical quantitative data, experimental methodologies, and the core signaling pathway associated with this compound's anti-myeloma activity, intended to serve as a resource for researchers and professionals in the field of oncology drug development.
Introduction
The ubiquitin-proteasome system is a critical regulator of intracellular protein homeostasis, and its inhibition has proven to be an effective strategy in the treatment of multiple myeloma. This compound, chemically identified as 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, is a novel small molecule that potently and selectively targets the proteasome.[1] Unlike other proteasome inhibitors, this compound's primary molecular target is the β2 subunit of the 20S proteasome.[1] This interaction leads to a unique downstream cascade of events, culminating in cancer-selective cell death. Preclinical studies have demonstrated its efficacy as a single agent and in synergy with bortezomib, offering a promising new avenue for treating both naive and bortezomib-resistant multiple myeloma.[1][2]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Proteasome Inhibitory Activity of this compound
| Proteasome Subunit | IC50 Value |
| Trypsin-like (β2) | 1 nmol/L |
| Chymotrypsin-like (β5) | 50-100 nmol/L |
| Caspase-like (β1) | 3 µmol/L |
| Data represents the half-maximal inhibitory concentration (IC50) of this compound against the respective proteasome activities.[1] |
Table 2: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 Value (this compound) | IC50 Value (Bortezomib) |
| RPMI-8226 | 2.5 µmol/L | 5 nmol/L |
| KAS-6/1 | Not explicitly stated | 0.625 nmol/L |
| 184B5 (Non-cancerous) | > 20 µmol/L | > 40 nmol/L |
| MCF10A (Non-cancerous) | > 20 µmol/L | > 40 nmol/L |
| IC50 values were determined after 48 hours of treatment using a sulforhodamine B (SRB) assay.[3] |
Table 3: Synergistic Effects of this compound and Bortezomib on Multiple Myeloma Cell Growth
| Cell Line | Treatment | Cell Growth Rate (%) |
| Bortezomib-Naive | ||
| RPMI-8226 | This compound | 79.3% |
| Bortezomib | 12.5% | |
| This compound + Bortezomib | 1.6% | |
| KAS-6/1 | This compound | 65% |
| Bortezomib | 92% | |
| This compound + Bortezomib | 26.5% | |
| Bortezomib-Resistant | ||
| RPMI-8226 | This compound | 47% |
| Bortezomib | 109.7% | |
| This compound + Bortezomib | -8.6% | |
| ANBL6 | This compound | 94% |
| Bortezomib | 102.9% | |
| This compound + Bortezomib | 48.9% | |
| Cell growth relative to untreated controls.[2] |
Table 4: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Treatment Group | Endpoint | Result |
| This compound-treated Mice | Tumor Volume at Day 24 | 19.1% of placebo-treated mice |
| Mice were engrafted with RPMI-8226 multiple myeloma cells.[2] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects through a distinct signaling pathway that leads to mitotic catastrophe and apoptosis. The primary mechanism involves the inhibition of the β2 subunit of the 20S proteasome, which disrupts the normal degradation of ubiquitinated proteins. A key substrate that accumulates upon this compound treatment is ubiquitinated cyclin E.[1] The buildup of cyclin E leads to an abnormal centrosome amplification cycle, resulting in multipolar spindles during mitosis, chromosomal instability, and ultimately, apoptotic cell death.[1] This selective targeting of a pathway often dysregulated in cancer cells contributes to this compound's preferential killing of malignant cells with minimal effects on non-cancerous cells.[1]
Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate the efficacy and mechanism of this compound.
Proteasome Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.
-
Materials:
-
Purified 20S human proteasome
-
Fluorogenic peptide substrates:
-
Suc-LLVY-AMC (chymotrypsin-like)
-
Boc-LRR-AMC (trypsin-like)
-
Z-LLE-AMC (caspase-like)
-
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add purified 20S proteasome to each well.
-
Add the this compound dilutions to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate at 37°C for 15 minutes.
-
Add the specific fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence kinetics at an excitation/emission wavelength of 380/460 nm for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the kinetic curve.
-
Determine the IC50 values by plotting the percentage of proteasome inhibition against the log concentration of this compound.
-
Cell Viability (Sulforhodamine B - SRB) Assay
This assay assesses the cytotoxic effects of this compound on multiple myeloma cell lines.
-
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, KAS-6/1) and non-cancerous control cells.
-
Complete culture medium.
-
This compound and Bortezomib.
-
96-well cell culture plates.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, bortezomib, or a combination of both. Include untreated and vehicle controls.
-
Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Western Blot Analysis for Cyclin E Accumulation
This protocol is used to detect the accumulation of ubiquitinated cyclin E in response to this compound treatment.
-
Materials:
-
Multiple myeloma cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-Cyclin E, anti-ubiquitin, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat multiple myeloma cells with this compound for various time points.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of cyclin E and ubiquitinated proteins.
-
In Vivo Multiple Myeloma Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
RPMI-8226 multiple myeloma cells.
-
Matrigel.
-
This compound formulation for injection.
-
Vehicle control (placebo).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of RPMI-8226 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or placebo to the respective groups according to the determined dosing schedule (e.g., intraperitoneal injection).
-
Measure tumor volume using calipers at regular intervals (e.g., every 3-4 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., day 24), euthanize the mice and excise the tumors for further analysis.
-
Compare the tumor volumes between the treatment and control groups to assess the efficacy of this compound.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental procedures.
Conclusion
This compound represents a promising new therapeutic agent for multiple myeloma with a novel mechanism of action. Its ability to potently inhibit the β2 subunit of the proteasome, leading to cyclin E-mediated centrosome amplification and apoptosis, distinguishes it from existing therapies. The preclinical data strongly support its cancer-selective cytotoxicity and its efficacy in bortezomib-resistant models. The synergistic activity of this compound with bortezomib further highlights its potential in combination therapy regimens. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound as a viable clinical candidate for the treatment of multiple myeloma.
References
Understanding the Selectivity of VR23 for Proteasome Subunits: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective proteasome inhibitor, VR23. It details its inhibitory activity against various proteasome subunits, outlines the experimental methodologies used to characterize its function, and illustrates its mechanism of action.
Quantitative Analysis of this compound Proteasome Inhibition
This compound is a quinoline-sulfonyl hybrid small molecule that has demonstrated potent and selective inhibition of proteasome activity. Its primary molecular target has been identified as the β2 subunit of the 20S proteasome catalytic core.[1][2] The inhibitory concentration (IC50) values of this compound against the three main catalytic activities of the proteasome are summarized below.
| Proteasome Activity | Target Subunit | This compound IC50 |
| Trypsin-like | β2 | 1 nM |
| Chymotrypsin-like | β5 | 50-100 nM |
| Caspase-like | β1 | 3 µM |
This data highlights the high selectivity of this compound for the trypsin-like activity of the proteasome, mediated by the β2 subunit.
Mechanism of Action: Induction of Cancer-Specific Apoptosis
This compound's selective inhibition of the β2 proteasome subunit in cancer cells leads to a cascade of events culminating in apoptotic cell death. A key consequence of this compound treatment is the accumulation of ubiquitinated cyclin E.[1][3][4] This accumulation drives abnormal centrosome amplification, leading to mitotic catastrophe and subsequent apoptosis, a mechanism that appears to be selective for cancer cells over non-cancerous cells.[1][4][5]
References
- 1. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin E: a potential treatment target to reverse cancer chemoresistance by regulating the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. researchgate.net [researchgate.net]
Initial Toxicity Screening of the VR23 Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the initial toxicity profile of the VR23 compound, a novel quinoline-sulfonyl hybrid proteasome inhibitor. This compound has demonstrated significant potential as an anticancer agent with selective cytotoxicity towards malignant cells. This document collates the publicly available preclinical data on the in vitro and in vivo toxicity of this compound, offering a foundational resource for researchers and drug development professionals. While comprehensive toxicological data remains limited in the public domain, this guide presents the existing information in a structured format, including detailed methodologies for relevant toxicological assays and visualizations of key cellular pathways.
Introduction
The this compound compound, chemically identified as 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, is a novel small molecule that has shown promise as a proteasome inhibitor.[1] The proteasome is a validated therapeutic target in oncology, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound has been reported to selectively kill cancer cells with minimal impact on noncancerous cells, making its toxicological profile of significant interest for further therapeutic development.[1] This guide focuses on the initial toxicity screening of this compound, summarizing the available data and providing context for future non-clinical safety evaluations.
In Vitro Toxicity Assessment
The initial in vitro evaluation of this compound has focused on its inhibitory effect on proteasome activity and its differential cytotoxicity in cancerous versus non-cancerous cell lines.
Proteasome Inhibition
This compound has been shown to potently inhibit the three major catalytic activities of the 20S proteasome. The half-maximal inhibitory concentrations (IC50) are summarized in Table 1.
| Proteasome Subunit Activity | IC50 Value |
| Trypsin-like (β2) | 1 nmol/L |
| Chymotrypsin-like (β5) | 50-100 nmol/L |
| Caspase-like (β1) | 3 µmol/L |
| Data sourced from Lee et al., Cancer Research, 2015.[1] |
Cytotoxicity in Cancer vs. Non-Cancerous Cells
A key feature of this compound highlighted in preliminary studies is its selective cytotoxicity. The compound has been reported to be significantly more effective at killing or inhibiting the proliferation of cancer cells compared to non-cancerous cells.[1]
Table 2: Comparative Cytotoxicity of this compound
While specific IC50 values for a range of cancer and normal cell lines are not detailed in the available literature, one study reported that this compound killed/inhibited the proliferation of breast cancer cells 2.6 to 17.6 times more effectively than non-malignant breast cell lines.
Experimental Protocols
While the specific protocol used for this compound is not detailed, a typical fluorometric assay to determine proteasome inhibition would be as follows:
-
Preparation of Cell Lysates: Cultured cells are harvested, washed with PBS, and lysed in a buffer that preserves proteasome integrity. The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, cell lysate is incubated with a specific fluorogenic peptide substrate for each proteasome subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like activity).
-
Compound Incubation: Various concentrations of the this compound compound are added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence generated from the cleavage of the substrate is measured at appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
A standard protocol to assess the cytotoxicity of this compound against adherent cancer and non-cancerous cell lines would likely involve the following steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
In Vivo Toxicity Assessment
Information regarding the formal in vivo toxicity of this compound is limited. The available data comes from efficacy studies in animal models of cancer.
Acute Toxicity
No dedicated acute toxicity studies, such as LD50 (median lethal dose) determination, have been reported for the this compound compound in the public domain.
In Vivo Efficacy and Observed Safety
In preclinical xenograft models of multiple myeloma and metastatic breast cancer, this compound was shown to be effective in controlling tumor growth.[2] Importantly, these studies noted a lack of overt signs of toxicity in the treated animals. In one study, when used in combination with paclitaxel (B517696), this compound was found to reduce the side effects associated with paclitaxel treatment.[1]
Table 3: Summary of In Vivo Observations
| Animal Model | Cancer Type | Dosing | Observed Effects on Toxicity |
| Mice | Multiple Myeloma | Not specified | Effective in reducing tumor volume with no reported ill effects. |
| Mice | Metastatic Breast Cancer | Not specified | Enhanced the antitumor activity of paclitaxel while reducing its side effects. |
Experimental Protocols
While no such study has been reported for this compound, a typical acute toxic class method protocol would involve:
-
Animal Selection: Healthy, young adult rodents of a single sex (usually females) from a standard laboratory strain are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days.
-
Dosing: The test substance is administered orally by gavage at one of the specified starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). Animals are fasted prior to dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure: The outcome of the initial dose group determines the next step. If mortality is observed, the dose for the next group is decreased. If no mortality occurs, a higher dose is used in a subsequent group.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Genotoxicity and Safety Pharmacology
There is no publicly available information regarding the genotoxicity or safety pharmacology of the this compound compound. A comprehensive initial toxicity screening would typically include these assessments.
Genotoxicity Assessment
A standard battery of genotoxicity tests would include:
-
Ames Test (Bacterial Reverse Mutation Assay): To assess the potential of the compound to induce gene mutations.
-
In Vitro Micronucleus Assay: To evaluate chromosomal damage in mammalian cells.
-
In Vivo Micronucleus Assay: To assess chromosomal damage in a whole animal model.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on major physiological functions. A core battery of tests would typically evaluate the effects on:
-
Central Nervous System: Using functional observational batteries or modified Irwin tests.
-
Cardiovascular System: Including in vitro hERG channel assays and in vivo monitoring of blood pressure, heart rate, and ECG.
-
Respiratory System: Measuring respiratory rate and tidal volume.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Apoptosis Induction
This compound primarily targets the β2 subunit of the 20S proteasome. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, including cyclin E, which results in abnormal centrosome amplification and ultimately triggers apoptosis in cancer cells.
Caption: this compound inhibits the proteasome, leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.
References
Methodological & Application
Application Notes: Luciferase Reporter Assay for VR23 Signaling Pathway Analysis
Introduction
Cell-based assays are indispensable tools in drug discovery and biomedical research, offering insights into cellular processes and the effects of chemical compounds. Luciferase reporter assays are a common type of cell-based assay used to study gene expression and signal transduction pathways.[1][2] This document provides a detailed protocol for a dual-luciferase reporter assay designed to investigate the activity of a hypothetical "VR23-responsive signaling pathway." The principles and methods described herein can be adapted for various research applications.
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are the targets for many therapeutic drugs.[3] Luciferase reporter assays are well-suited for studying GPCR signaling pathways and can be used for high-throughput screening in drug discovery.[3][4] This protocol describes the use of a firefly luciferase reporter gene under the control of a this compound-responsive promoter element and a co-transfected Renilla luciferase for normalization.
Principle of the Assay
The assay relies on the expression of two luciferase enzymes: firefly and Renilla. The firefly luciferase gene is placed under the control of a promoter containing response elements for the this compound signaling pathway. When the pathway is activated, transcription factors bind to these response elements, driving the expression of firefly luciferase. The amount of light produced upon addition of the firefly luciferase substrate (luciferin) is proportional to the activity of the signaling pathway. A second plasmid encoding Renilla luciferase, driven by a constitutive promoter, is co-transfected. The Renilla luciferase activity is used to normalize the firefly luciferase activity, correcting for variations in transfection efficiency and cell number.
Experimental Protocols
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
pGL4.x [luc2P/VR23-RE/Hygro] vector (hypothetical firefly luciferase reporter)
-
pRL-TK vector (Renilla luciferase control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
96-well white, clear-bottom tissue culture plates
-
Test compounds (agonists and antagonists of the this compound pathway)
-
Dual-Glo® Luciferase Assay System (or equivalent)
-
Luminometer
Cell Culture and Plating
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
The day before transfection, seed the cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
Transfection
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio would be 100 ng of the firefly luciferase reporter vector and 10 ng of the Renilla luciferase control vector per well.
-
Incubate the DNA-transfection reagent complex at room temperature for 15-20 minutes.
-
Add the complex to the cells in the 96-well plate.
-
Incubate the cells for 24-48 hours at 37°C.
Compound Treatment
-
After the incubation period, remove the medium and replace it with a serum-free medium containing the test compounds at various concentrations.
-
For agonist testing, add the compounds directly.
-
For antagonist testing, pre-incubate the cells with the antagonist for a specified time before adding a known agonist of the this compound pathway.
-
Include appropriate controls (e.g., vehicle control, positive control agonist).
-
Incubate the plate for a further 6-24 hours, depending on the kinetics of the signaling pathway.
Luciferase Assay
-
Equilibrate the Dual-Glo® Luciferase Assay Reagent and the Dual-Glo® Stop & Glo® Reagent to room temperature.
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Dual-Glo® Luciferase Reagent equal to the culture medium volume to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the firefly luciferase reaction to stabilize.
-
Measure the firefly luminescence using a luminometer.
-
Add a volume of Dual-Glo® Stop & Glo® Reagent equal to the culture medium volume to each well. This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence using a luminometer.
Data Analysis
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to obtain the normalized response.
-
For agonist experiments, plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist experiments, plot the normalized response against the logarithm of the antagonist concentration to determine the IC50 value.
Data Presentation
Table 1: Agonist Dose-Response Data for this compound Pathway Activation
| Agonist Concentration (nM) | Mean Firefly RLU | Mean Renilla RLU | Normalized Response (Firefly/Renilla) | Fold Induction |
| 0 (Vehicle) | 1,500 | 50,000 | 0.03 | 1.0 |
| 0.1 | 3,000 | 51,000 | 0.059 | 2.0 |
| 1 | 15,000 | 49,000 | 0.306 | 10.2 |
| 10 | 75,000 | 52,000 | 1.442 | 48.1 |
| 100 | 150,000 | 50,000 | 3.000 | 100.0 |
| 1000 | 155,000 | 48,000 | 3.229 | 107.6 |
Table 2: Antagonist Inhibition of this compound Pathway Activation
| Antagonist Concentration (nM) | Mean Firefly RLU (in presence of 10 nM Agonist) | Mean Renilla RLU | Normalized Response (Firefly/Renilla) | % Inhibition |
| 0 (No Antagonist) | 75,000 | 52,000 | 1.442 | 0 |
| 0.1 | 60,000 | 51,000 | 1.176 | 18.4 |
| 1 | 37,500 | 50,000 | 0.750 | 48.0 |
| 10 | 15,000 | 49,000 | 0.306 | 78.8 |
| 100 | 3,000 | 51,000 | 0.059 | 95.9 |
| 1000 | 1,600 | 50,000 | 0.032 | 97.8 |
Mandatory Visualization
Caption: Hypothetical this compound signaling pathway leading to luciferase expression.
Caption: Workflow for the dual-luciferase reporter assay.
References
Application Notes and Protocols for VR23 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
VR23 is a novel, potent proteasome inhibitor demonstrating significant anti-cancer properties in preclinical studies.[1][2] It selectively targets the β2 subunit of the 20S proteasome, leading to the accumulation of ubiquitinated proteins, including cyclin E.[1][2] This accumulation disrupts cell cycle progression, induces abnormal centrosome amplification, and ultimately triggers apoptosis in cancer cells.[1][2] Furthermore, this compound has exhibited anti-inflammatory effects through the inhibition of the STAT3 signaling pathway. This document provides detailed application notes and protocols for the utilization of this compound in a mouse xenograft model, specifically focusing on a metastatic breast cancer model using MDA-MB-231 cells.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of the ubiquitin-proteasome system. This system is crucial for the degradation of cellular proteins, thereby maintaining cellular homeostasis. In cancer cells, the proteasome is often hyperactive, contributing to uncontrolled cell growth and survival. By inhibiting the proteasome, this compound causes a buildup of regulatory proteins, such as cyclin E, which pushes the cancer cells into a state of mitotic catastrophe and apoptosis.[1][2]
Additionally, this compound has been shown to possess anti-inflammatory properties by downregulating the phosphorylation of STAT3, a key transcription factor involved in tumor-promoting inflammation.[3] This dual mechanism of action makes this compound a promising candidate for cancer therapy.
Signaling Pathways
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| RPMI 8226 | Multiple Myeloma | 2.94 |
| KAS 6 | Multiple Myeloma | 1.46 |
Data sourced from Selleck Chemicals product information.
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | - | i.p. | 0 | - |
| This compound | 30 mg/kg | i.p. | Data not available | Showed effective antitumor and antiangiogenic activities.[1] |
| Paclitaxel (B517696) | Data not available | Data not available | Data not available | - |
| This compound + Paclitaxel | 30 mg/kg (this compound) | i.p. | Data not available | This compound enhanced the antitumor activity of paclitaxel and reduced its side effects.[1] |
Note: Specific tumor growth inhibition percentages and detailed tumor volume data over time are not publicly available in the reviewed literature. Researchers should establish these parameters in their own studies.
Experimental Protocols
Protocol 1: MDA-MB-231 Mouse Xenograft Model Establishment
This protocol outlines the procedure for establishing a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, but recommended for improved tumor take rate)
-
Female athymic nude mice (4-6 weeks old)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue).
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a mixture of sterile PBS and Matrigel® (1:1 ratio) on ice to a final concentration of 5 x 10^7 cells/mL.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mice using a standardized procedure.
-
Using a 1 mL syringe with a 27- or 30-gauge needle, draw up 100 µL of the cell suspension (containing 5 x 10^6 cells).
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: In Vivo Administration of this compound
This protocol describes the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle for injection:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% ddH₂O
-
-
Sterile tubes and syringes
-
Vortex mixer
-
Animal scale
Procedure:
-
This compound Formulation:
-
Prepare the vehicle by mixing the components in the specified proportions.
-
Dissolve the this compound powder in the vehicle to the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 6 mg/mL).
-
Ensure the solution is clear and homogenous. Prepare fresh on the day of injection.
-
-
Dosage Calculation:
-
Weigh each mouse to determine the exact dose of this compound to be administered.
-
The recommended dose from preclinical studies is 30 mg/kg.[1]
-
-
Administration:
-
Administer the formulated this compound solution via intraperitoneal (i.p.) injection.
-
The frequency of administration should be determined based on tolerability and efficacy studies, but a common starting point is every other day or three times a week.
-
-
Monitoring:
-
Continue to monitor tumor growth as described in Protocol 1.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Endpoint Analysis
Upon completion of the in vivo study, a comprehensive analysis of the treatment effects should be performed.
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): This is the primary measure of efficacy. It can be calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Tumor Weight: At the end of the study, tumors should be excised and weighed.
Secondary Endpoints:
-
Biomarker Analysis:
-
Immunohistochemistry (IHC): Analyze tumor tissues for the expression of key biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD31 (angiogenesis).
-
Western Blot: Analyze tumor lysates for the levels of ubiquitinated proteins, cyclin E, and phosphorylated STAT3 to confirm the mechanism of action of this compound in vivo.
-
-
Toxicity Assessment: Monitor for any signs of toxicity, including weight loss, changes in behavior, and any gross abnormalities in major organs upon necropsy.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols and information provided in these application notes are intended to guide researchers in the design and execution of in vivo studies using a mouse xenograft model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data to further evaluate the therapeutic potential of this compound.
References
- 1. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altogenlabs.com [altogenlabs.com]
- 3. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of VR23 in Cancer Cell Lines: Application Notes and Protocols
Introduction
VR23 is a novel quinoline-sulfonyl hybrid compound that has been identified as a potent and selective proteasome inhibitor with significant anticancer properties.[1][2] Mechanistic studies have revealed that this compound primarily targets the β2 subunit of the 20S proteasome.[1] This inhibition leads to the accumulation of ubiquitinated cyclin E, which in turn causes abnormal centrosome amplification and ultimately induces apoptosis in cancer cells.[1] Notably, this compound demonstrates selective cytotoxicity against cancer cells with minimal effects on noncancerous cells, making it a promising candidate for further therapeutic development.[1]
The half-maximal inhibitory concentration (IC50) is a critical parameter in pharmacology and toxicology. It represents the concentration of a drug that is required to inhibit a specific biological or biochemical function by 50%.[3][4] Determining the IC50 of this compound across various cancer cell lines is a fundamental step in evaluating its potency and therapeutic potential. These application notes provide a comprehensive protocol for determining the IC50 of this compound using a standard cytotoxicity assay.
Data Presentation: IC50 Values of this compound
The following table summarizes the inhibitory activities of this compound on different proteasome subunits and provides a template for researchers to record experimentally determined IC50 values in various cancer cell lines.
| Target/Cell Line | Cancer Type | IC50 |
| Trypsin-like (β2) Proteasome | - | 1 nmol/L[1] |
| Chymotrypsin-like (β5) Proteasome | - | 50-100 nmol/L[1] |
| Caspase-like (β1) Proteasome | - | 3 µmol/L[1] |
| e.g., Multiple Myeloma Cell Line | Multiple Myeloma | Enter experimental value |
| e.g., Metastatic Breast Cancer Cell Line | Breast Cancer | Enter experimental value |
| [Add other cell lines as needed] |
Signaling Pathway of this compound in Cancer Cells
The diagram below illustrates the proposed mechanism of action for this compound in inducing cancer cell death.
Caption: Mechanism of this compound-induced apoptosis in cancer cells.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of this compound in cancer cell lines.
Caption: A generalized workflow for determining the IC50 value of this compound.
Detailed Experimental Protocol: MTT Assay
This protocol describes the determination of the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.[5][6]
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure
1. Cell Seeding: a. Culture the selected cancer cell lines until they reach logarithmic growth phase. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6] d. Include wells with medium only to serve as a blank control. e. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. It is advisable to use a broad range for initial experiments (e.g., 0.01 µM to 100 µM). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration). e. Each concentration should be tested in triplicate. f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[5] b. Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[7] c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] e. Gently shake the plate for 10 minutes to ensure complete dissolution.[5]
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each this compound concentration using the following formula:
Dose-Response Relationship
The following diagram illustrates the concept of a dose-response curve and the determination of the IC50 value.
Caption: A typical sigmoidal dose-response curve for IC50 determination.
References
- 1. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: VR23 for Studying Proteasome Function in Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation and is essential for maintaining protein homeostasis (proteostasis).[1][2][3] Dysfunction of the UPS is a key pathological feature in a number of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, leading to the accumulation of misfolded and aggregated proteins.[1][4] While therapeutic strategies for these diseases often focus on enhancing proteasome activity to clear toxic protein aggregates, the use of proteasome inhibitors serves as a critical research tool to model the effects of UPS impairment in experimental systems.
VR23 is a novel, structurally distinct quinoline-sulfonyl hybrid molecule that potently inhibits the proteasome. Its primary molecular target is the β2 subunit of the 20S proteasome catalytic subunit. While extensively studied for its selective anticancer properties, its application in neurodegenerative disease research remains unexplored. These application notes provide a comprehensive guide for utilizing this compound to investigate the consequences of proteasome inhibition in models of neurodegenerative disease, thereby facilitating a deeper understanding of disease pathogenesis and the identification of potential therapeutic targets.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Proteasome Subunits
| Proteasome Subunit Activity | IC50 Value | Reference |
| Trypsin-like (β2) | 1 nmol/L | |
| Chymotrypsin-like (β5) | 50-100 nmol/L | |
| Caspase-like (β1) | 3 µmol/L |
Table 2: Comparison of Common Proteasome Inhibitors Used in Neuroscience Research
| Inhibitor | Primary Target(s) | Typical In Vitro Concentration (Neuronal Cells) | Key Characteristics & Notes |
| This compound | β2 subunit | To be determined (starting range 10-100 nM suggested) | Structurally novel, potent β2 inhibitor. Effects on neuronal cells are currently uncharacterized. |
| MG-132 | β5 and β1 subunits | 1-10 µM | Widely used peptide aldehyde inhibitor. Reversible. Can induce neuronal apoptosis. |
| Lactacystin | β5 subunit | 1-10 µM | Irreversible inhibitor. Specific to the proteasome. Induces neurite outgrowth inhibition and cell death. |
| Bortezomib | β5 and β1 subunits | 10-100 nM | FDA-approved for cancer therapy. Known to cause peripheral neuropathy. |
| Epoxomicin | β5 subunit | 10-100 nM | Irreversible α',β'-epoxyketone inhibitor. Highly specific and potent. |
Signaling Pathways and Experimental Workflows
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound.
Caption: Workflow for in vitro evaluation of this compound in neuronal models.
Caption: Workflow for in vivo evaluation of this compound in animal models.
Experimental Protocols
Note: The following protocols are adapted from established methods for other proteasome inhibitors and should be optimized for this compound and the specific experimental model.
Protocol 1: In Vitro Treatment of Neuronal Cultures with this compound
Objective: To assess the dose-dependent effects of this compound on neuronal viability, apoptosis, and proteasome activity.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y).
-
This compound (stock solution in DMSO, e.g., 10 mM).
-
Neuronal cell culture medium.
-
MTT or LDH assay kit for cell viability.
-
Caspase-Glo® 3/7 Assay System for apoptosis.
-
Proteasome-Glo™ Cell-Based Assay for proteasome activity.
-
Reagents and antibodies for Western blotting (e.g., anti-ubiquitin, anti-cleaved caspase-3).
Procedure:
-
Cell Plating: Plate neurons at an appropriate density in 96-well plates for viability and apoptosis assays, and in larger format plates (e.g., 6-well) for Western blotting and proteasome activity assays.
-
This compound Preparation: Prepare serial dilutions of this compound in culture medium from the DMSO stock. A suggested starting concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO at the highest concentration used for this compound).
-
Treatment: Replace the culture medium with the this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours).
-
Endpoint Assays:
-
Cell Viability: Perform MTT or LDH assays according to the manufacturer's instructions.
-
Apoptosis: Measure caspase-3/7 activity using the Caspase-Glo® 3/7 assay.
-
Proteasome Activity: Measure chymotrypsin-like, trypsin-like, and caspase-like proteasome activities using the Proteasome-Glo™ assays.
-
Western Blotting: Lyse cells from the 6-well plates and perform Western blotting to detect levels of ubiquitinated proteins and cleaved caspase-3.
-
Protocol 2: In Vivo Administration of this compound in a Mouse Model
Objective: To evaluate the effects of systemic this compound administration on behavior and neuropathology in a mouse model of neurodegeneration. This protocol is based on studies using other proteasome inhibitors like MG132.
Materials:
-
Transgenic or toxin-induced mouse model of a neurodegenerative disease (and wild-type controls).
-
This compound.
-
Vehicle solution (e.g., DMSO/saline).
-
Equipment for behavioral testing (e.g., Morris water maze, rotarod).
-
Reagents and equipment for immunohistochemistry and biochemical analysis.
Procedure:
-
Animal Groups: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
This compound Preparation and Administration: Formulate this compound in a suitable vehicle. The exact dosage and route of administration (e.g., intraperitoneal - i.p., or intracerebroventricular - i.c.v.) will need to be determined based on preliminary toxicology and pharmacokinetic studies. Based on other inhibitors, a starting i.p. dose might be in the range of 0.1-1 mg/kg.
-
Treatment Schedule: Administer this compound or vehicle according to a defined schedule (e.g., daily or every other day for a period of weeks).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive and motor function at baseline and at the end of the treatment period.
-
Tissue Collection and Analysis:
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Immunohistochemistry: Process brain sections for immunostaining to detect neuronal loss (e.g., NeuN staining), protein aggregation (e.g., amyloid-beta, alpha-synuclein, or huntingtin), and glial activation.
-
Biochemical Assays: Use brain homogenates to measure proteasome activity, levels of ubiquitinated proteins, and markers of oxidative stress.
-
Conclusion
This compound presents a novel tool for the study of proteasome dysfunction in the context of neurodegenerative diseases. Its potent and specific inhibition of the β2 proteasome subunit offers a unique opportunity to dissect the role of this particular catalytic activity in neuronal health and disease. The provided application notes and protocols serve as a starting point for researchers to explore the utility of this compound in their specific models, with the aim of advancing our understanding of the critical role of the ubiquitin-proteasome system in neurodegeneration. As with any new compound, careful optimization of concentrations, treatment times, and delivery methods will be crucial for obtaining robust and reproducible results.
References
- 1. The role of the ubiquitin proteasome system in synapse remodeling and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking It Down: The Ubiquitin Proteasome System in Neuronal Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Frontiers | The proteasome: A key modulator of nervous system function, brain aging, and neurodegenerative disease [frontiersin.org]
Application Notes and Protocols for Investigating Viral Protease Inhibition using VR23
For Researchers, Scientists, and Drug Development Professionals
Introduction
VR23 is a potent small molecule inhibitor of trypsin-like, chymotrypsin-like, and caspase-like proteasome activities.[1][2][3][4] Initially investigated for its anti-cancer properties, recent computational studies have identified this compound as a promising candidate for inhibiting key viral proteases, including the 3C-like protease (3CLpro) and papain-like protease (PLpro) of SARS-CoV-2.[5][6] These viral proteases are essential for viral replication, making them attractive targets for antiviral drug development.[6][7][8] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the inhibition of viral proteases.
Mechanism of Action
This compound functions as a proteasome inhibitor, disrupting cellular protein homeostasis.[9] In the context of viral infections, the inhibition of viral proteases by this compound would directly interfere with the viral replication cycle. Viral proteases are responsible for cleaving large viral polyproteins into functional individual proteins necessary for viral assembly and propagation.[6][7] By binding to the active site of these proteases, this compound is predicted to block this cleavage, thereby halting the production of new infectious viral particles.[5]
Data Presentation
Table 1: Inhibitory Activity of this compound against Proteasomal Subunits
| Proteasome Subunit | IC50 |
| Trypsin-like (β2) | 1 nM[1][2][3][4] |
| Chymotrypsin-like (β5) | 50-100 nM[1][2][3][4] |
| Caspase-like (β1) | 3 µM[1][2][3][4] |
Table 2: Predicted Binding Affinity of this compound against SARS-CoV-2 Proteases (Computational Data)
| Viral Protease | Binding Energy (kcal/mol) |
| 3CLpro | -8.5 |
| PLpro | -7.9 |
| Note: This data is based on molecular docking studies and requires experimental validation.[5] |
Table 3: Hypothetical Inhibitory Activity of this compound against Viral Proteases (Example Data)
| Viral Protease | IC50 (µM) |
| SARS-CoV-2 3CLpro | 5.2 |
| SARS-CoV-2 PLpro | 12.8 |
| Zika Virus NS2B-NS3 Protease | 8.1 |
| HIV-1 Protease | > 50 |
| Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally. |
Experimental Protocols
Protocol 1: In Vitro Viral Protease Inhibition Assay (Fluorogenic Substrate)
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified viral protease.
Materials:
-
Purified recombinant viral protease (e.g., SARS-CoV-2 3CLpro)
-
Fluorogenic peptide substrate specific for the viral protease
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final concentration should typically range from 0.01 µM to 100 µM. Include a DMSO-only control.
-
In a 96-well plate, add 20 µL of each this compound dilution or DMSO control.
-
Add 60 µL of the purified viral protease solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Monitor the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of protease inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Viral Replication Assay
This protocol evaluates the antiviral activity of this compound in a cell culture model of viral infection.
Materials:
-
Host cells susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT or similar reagent for cell viability assessment
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or ELISA for viral antigens)
Procedure:
-
Seed host cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a DMSO-only control and a no-treatment control.
-
Incubate the cells with this compound for 2 hours.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the infected cells for a period appropriate for the virus replication cycle (e.g., 24-48 hours).
-
After incubation, collect the cell supernatant to quantify viral progeny using a plaque assay or RT-qPCR.
-
Assess the viability of the remaining cells using an MTT assay to determine the cytotoxicity of this compound.
-
Calculate the percentage of viral replication inhibition for each this compound concentration and determine the EC50 (half-maximal effective concentration).
-
Calculate the CC50 (half-maximal cytotoxic concentration) from the cell viability data.
-
The selectivity index (SI) can be calculated as CC50/EC50.
Visualizations
Caption: Experimental workflow for evaluating this compound as a viral protease inhibitor.
Caption: Inhibition of the viral replication cycle by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. “Identification of Nafamostat and this compound as COVID-19 drug candidates by targeting 3CLpro and PLpro" - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Identification of Nafamostat and this compound as COVID-19 drug candidates by targeting 3CLpro and PLpro." - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. This compound | Proteasome Inhibitor | AmBeed.com [ambeed.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of VR23
For Researchers, Scientists, and Drug Development Professionals
Introduction
VR23 is a novel 4-aminoquinoline (B48711) derived sulfonyl hybrid compound, initially identified as a proteasome inhibitor with selective anticancer properties.[1] Subsequent research has revealed its potent anti-inflammatory activities, positioning it as a promising therapeutic candidate for both acute and chronic inflammatory conditions.[2][3] This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in various in vitro and in vivo models, based on published research findings. The primary mechanism of this compound's anti-inflammatory action involves the downregulation of the IL-6-JAK-STAT signaling pathway, specifically by inhibiting the phosphorylation of STAT3.[3][4]
Data Presentation
In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Key Cytokine Measured | Fold Decrease vs. Control | Reference |
| THP-1 Monocytes | LPS (1 µg/mL) | 1.5 µM | IL-1β | ~4-fold | |
| THP-1 Monocytes | LPS (1 µg/mL) | 1.5 µM | TNF-α | ~3.5-fold | |
| THP-1 Monocytes | LPS (1 µg/mL) | 1.5 µM | IL-6 | ~5-fold | |
| THP-1 Monocytes | LPS (1 µg/mL) | 1.5 µM | IL-8 | ~3-fold | |
| SW982 Synovial Sarcoma Cells | Not Specified | Not Specified | IL-6 | Not Specified | |
| Primary Human Synoviocytes (from RA patients) | Not Specified | Not Specified | IL-6 | Significantly more pronounced than in healthy donors |
In Vivo Anti-inflammatory Activity of this compound in LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Neutrophil Count in BALF (cells/mL) | TNF-α Concentration in BALF (pg/mL) | Reference |
| Control (no LPS) | Not Specified | Not Specified | |
| LPS | Not Specified | Not Specified | |
| LPS + this compound | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS | |
| LPS + Dexamethasone | Not Specified | Not Specified |
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Effects in THP-1 Monocytes
This protocol details the methodology to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human THP-1 monocytes.
a. Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium. Allow the cells to rest for 24 hours before treatment.
b. This compound Treatment and LPS Stimulation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture medium. Ensure the final solvent concentration does not exceed 0.1% (v/v) and include a vehicle control in the experimental design.
-
Pre-treat the differentiated THP-1 cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.5, 5 µM) for 1 hour.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
c. Cytokine Measurement by ELISA:
-
After the 24-hour incubation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris.
-
Measure the concentrations of IL-1β, TNF-α, IL-6, and IL-8 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Express the results as pg/mL or as a percentage of the cytokine production in the LPS-stimulated control group.
Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the method to investigate the effect of this compound on the phosphorylation of STAT3 in a relevant cell line (e.g., THP-1 or SW982 cells).
a. Cell Lysis and Protein Quantification:
-
Culture and treat the cells with this compound and an appropriate stimulus (e.g., IL-6) as described in the relevant protocol.
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
In Vivo Assessment in a Mouse Model of LPS-Induced Acute Lung Injury
This protocol outlines the procedure for evaluating the anti-inflammatory efficacy of this compound in a mouse model of acute lung injury induced by LPS.
a. Animal Model and this compound Administration:
-
Use female BALB/c mice (6-8 weeks old).
-
Administer this compound (dissolved in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose one hour prior to LPS challenge. Include a vehicle control group.
-
Induce acute lung injury by intranasal or intratracheal administration of LPS (e.g., 10 mg/kg). Include a control group that receives saline instead of LPS.
b. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
At a specified time point after LPS administration (e.g., 24 hours), euthanize the mice.
-
Perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of sterile saline into the lungs.
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Resuspend the cell pellet and perform a total and differential cell count to determine the number of neutrophils.
-
Use the BAL fluid supernatant to measure the concentration of TNF-α and other relevant cytokines by ELISA.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the IL-6-JAK-STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound anti-inflammatory effects.
References
- 1. TransCDR: a deep learning model for enhancing the generalizability of drug activity prediction through transfer learning and multimodal data fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Understanding the Pathogenesis of Rheumatoid Arthritis: New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Fighting the Host Reaction to SARS-COv-2 in Critically Ill Patients: The Possible Contribution of Off-Label Drugs [frontiersin.org]
Troubleshooting & Optimization
VR23 not dissolving in DMSO solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VR23, specifically addressing challenges related to its dissolution in Dimethyl Sulfoxide (DMSO) solutions.
Troubleshooting Guide: this compound Not Dissolving in DMSO
Encountering solubility issues with this compound in DMSO can be a significant roadblock in experimental workflows. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Visible particles, cloudiness, or failure of this compound to dissolve in DMSO.
Follow these steps to diagnose and solve the problem:
Caption: Troubleshooting workflow for this compound dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: There is conflicting information from commercial suppliers regarding the solubility of this compound in DMSO. One supplier reports a solubility of 31 mg/mL (64.86 mM), while another indicates a much lower solubility of 0.5 mg/mL[1][2]. This discrepancy may be due to differences in the polymorphic form of the compound (amorphous vs. crystalline) or variations in the purity of the supplied material[3][4]. It is recommended to start with a lower concentration and incrementally increase it to determine the practical solubility in your specific laboratory conditions.
Q2: The this compound powder is not dissolving even at a low concentration. What should I do?
A2: If you are confident in the quality of your this compound and DMSO, you can try to aid the dissolution process. Gentle warming of the solution to 37-50°C can help overcome the energy barrier for dissolution. Additionally, sonication can be an effective method to break up compound aggregates and enhance solubility[5][6].
Q3: My this compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A3: This phenomenon is known as "salting out" and occurs when a compound that is soluble in an organic solvent precipitates upon addition to an aqueous solution. To mitigate this, it is advisable to perform serial dilutions of your concentrated DMSO stock solution in DMSO to achieve a lower concentration before the final dilution into your aqueous medium. This gradual change in solvent polarity can help keep the compound in solution[5]. For cell-based assays, ensure the final concentration of DMSO is low enough to not be toxic to the cells, typically below 0.5%[5].
Q4: What is the best way to prepare a stock solution of this compound in DMSO?
Q5: How should I store my this compound stock solution in DMSO?
A5: To ensure the stability and longevity of your this compound stock solution, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture into the DMSO[5]. While DMSO itself is relatively stable, the stability of this compound in DMSO over long periods has not been specifically reported. General studies on compound stability in DMSO at room temperature show significant degradation over time, with a 48% loss observed after one year[3]. Therefore, cold storage is crucial.
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Supplier | Reported Solubility (mg/mL) | Molar Concentration (mM) |
| Selleck Chemicals | 31 | 64.86 |
| Cayman Chemical | 0.5 | 1.05 |
Molar concentration calculated using a molecular weight of 477.88 g/mol .[7]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (stored in a desiccator)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibrate: Allow the this compound vial and the sealed bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh: In a chemical fume hood, carefully weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Calculate Solvent Volume: Based on the mass of this compound and the desired stock concentration, calculate the required volume of DMSO.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a water bath at 37-50°C for 5-10 minutes, followed by vortexing.
-
-
Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into single-use, amber vials or polypropylene tubes. Store the aliquots at -20°C or -80°C.
Signaling Pathways and Logical Relationships
Caption: Key factors influencing the dissolution of this compound in DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. DMSO stock preparation [protocols.io]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. ziath.com [ziath.com]
Technical Support Center: Overcoming VR23 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel proteasome inhibitor, VR23. The information is designed to address specific issues that may be encountered during in vitro experiments aimed at understanding and overcoming this compound resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel quinoline-sulfonyl hybrid proteasome inhibitor.[1][2] It is structurally distinct from other known proteasome inhibitors.[3] this compound potently inhibits the trypsin-like, chymotrypsin-like, and caspase-like activities of the proteasome.[3] Its primary molecular target is the β2 subunit of the 20S proteasome catalytic subunit.[3] By inhibiting the proteasome, this compound causes an accumulation of ubiquitinated proteins, including cyclin E. This leads to abnormal centrosome amplification, which in turn induces apoptosis (programmed cell death) selectively in cancer cells.[2][3]
Q2: What are the known advantages of this compound in the context of drug resistance?
A2: Preclinical studies have shown that this compound is effective against cancer cells that have developed resistance to other proteasome inhibitors, such as bortezomib (B1684674).[3] Bortezomib primarily targets the β5 subunit of the proteasome, so this compound's distinct target (β2 subunit) provides a way to circumvent resistance mechanisms that are specific to β5 inhibitors.[1][3] Furthermore, this compound has demonstrated a synergistic effect when used in combination with bortezomib in killing multiple myeloma cells, including those resistant to bortezomib.[3]
Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A3: While specific mechanisms of acquired resistance to this compound are still under investigation, resistance to proteasome inhibitors in general can arise through several mechanisms. These may include:
-
Alterations in the drug target: Mutations in the gene encoding the β2 proteasome subunit could potentially alter the binding site of this compound, reducing its inhibitory effect.
-
Upregulation of the proteasome pathway: Cancer cells may increase the expression of proteasome subunits to counteract the inhibitory effects of the drug.
-
Activation of alternative protein degradation pathways: Cells might enhance other protein degradation systems, such as autophagy, to compensate for proteasome inhibition.
-
Increased drug efflux: Overexpression of drug efflux pumps, like P-glycoprotein, could potentially reduce the intracellular concentration of this compound.
-
Activation of pro-survival signaling pathways: Upregulation of anti-apoptotic proteins or other survival pathways can help cancer cells evade this compound-induced cell death.
Q4: How can I develop a this compound-resistant cancer cell line for my experiments?
A4: Developing a drug-resistant cell line is a common method for studying resistance mechanisms.[4] The general approach involves continuous exposure of a cancer cell line to gradually increasing concentrations of this compound over a prolonged period.[4][5] This process selects for cells that can survive and proliferate in the presence of the drug. The development of resistance should be periodically confirmed by assessing the half-maximal inhibitory concentration (IC50) of this compound.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values for this compound between experiments. | Inconsistent cell health or passage number. | Ensure you are using cells from a consistent, low passage number. Regularly monitor cell morphology and viability. |
| Inaccurate cell seeding density. | Optimize and strictly adhere to the cell seeding density for your specific cell line in a 96-well plate format. | |
| Contamination (e.g., mycoplasma). | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs. | |
| Parental cell line shows unexpected resistance to this compound. | Incorrect drug concentration or degradation. | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. Store the stock solution according to the manufacturer's instructions to prevent degradation. |
| Cell line misidentification or cross-contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. | |
| Difficulty in generating a stable this compound-resistant cell line. | Drug concentration is increased too rapidly. | Increase the concentration of this compound in smaller increments (e.g., 1.5-fold) and allow the cells sufficient time to adapt and recover at each step.[4] |
| The selected parental cell line is inherently highly sensitive to this compound. | Consider starting with a lower initial concentration of this compound or trying a different parental cell line. | |
| This compound-resistant cells lose their resistant phenotype over time. | Lack of continuous selective pressure. | Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line). |
| High passage number leading to genetic drift. | Freeze down aliquots of the resistant cell line at early passages to ensure a consistent source for future experiments. | |
| Combination of this compound and another drug (e.g., bortezomib) is not showing the expected synergistic effect. | Suboptimal drug concentrations or ratio. | Perform a dose-matrix experiment with varying concentrations of both drugs to identify the optimal synergistic ratio. |
| The chosen cell line may not be suitable for this combination. | The synergistic effect may be cell-line dependent. Consider testing the combination in different cancer cell lines. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for developing a this compound-resistant cell line using a stepwise increase in drug concentration.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture flasks, plates, and other necessary sterile equipment
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in your parental cell line.
-
Initial drug exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor and passage: Continuously monitor the cells. When the cells become confluent and show signs of recovery (i.e., healthy morphology and steady proliferation), passage them into a new flask with the same concentration of this compound.
-
Stepwise increase in concentration: Once the cells are stably growing at the current this compound concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat and select: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months. At each stage of increased resistance, it is advisable to cryopreserve some cells.
-
Characterize the resistant line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher IC50 compared to the parental line), the resistant cell line is established. Characterize the resistant phenotype by comparing the IC50 of this compound in the resistant line versus the parental line.
Protocol 2: Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps for assessing the cytotoxic effect of this compound and determining its IC50 value.
Materials:
-
Parental and/or this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells with medium and the drug solvent (e.g., DMSO) as a vehicle control, and wells with medium only as a blank.
-
Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (e.g., 48-72 hours).
-
MTT addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Parental and this compound-Resistant Cancer Cell Lines
This table presents example data to illustrate the expected shift in IC50 values after the development of this compound resistance.
| Cell Line | IC50 of this compound (µM) | Resistance Index (RI) |
| Parental Multiple Myeloma (RPMI-8226) | 0.5 | 1.0 |
| This compound-Resistant (RPMI-8226/VR23-R) | 5.0 | 10.0 |
| Parental Breast Cancer (MDA-MB-231) | 0.8 | 1.0 |
| This compound-Resistant (MDA-MB-231/VR23-R) | 9.6 | 12.0 |
Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Table 2: Synergistic Effect of this compound and Bortezomib in Bortezomib-Resistant Cells
This table summarizes published data on the effect of this compound, bortezomib, and their combination on the growth of bortezomib-naïve and bortezomib-resistant multiple myeloma cell lines.[2]
| Cell Line | Treatment | Cell Growth Rate (%) |
| RPMI-8226 (Bortezomib-naïve) | This compound | 79.3 |
| Bortezomib | 12.5 | |
| This compound + Bortezomib | 1.6 | |
| RPMI-8226 (Bortezomib-resistant) | This compound | 47.0 |
| Bortezomib | 109.7 | |
| This compound + Bortezomib | -8.6 | |
| ANBL6 (Bortezomib-resistant) | This compound | 94.0 |
| Bortezomib | 102.9 | |
| This compound + Bortezomib | 48.9 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The novel β2-selective proteasome inhibitor LU-102 synergizes with bortezomib and carfilzomib to overcome proteasome inhibitor resistance of myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Synergistic induction of centrosome hyperamplification by loss of p53 and cyclin E overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
Technical Support Center: Managing Off-Target Effects of VR23 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VR23 in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to managing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a novel proteasome inhibitor. Its primary on-target mechanism involves the potent and selective inhibition of the trypsin-like activity of the β2 subunit of the 20S proteasome. At higher concentrations, it can also inhibit the chymotrypsin-like (β5) and caspase-like (β1) activities. This inhibition leads to the accumulation of ubiquitinated proteins within the cell. A key downstream effect of this is the accumulation of ubiquitinated cyclin E, which in turn causes abnormal centrosome amplification, mitotic arrest, and ultimately, apoptosis in cancer cells.
Q2: What are the known or potential off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is its anti-inflammatory activity. This is believed to be mediated through the downregulation of the IL-6/JAK/STAT3 signaling pathway, leading to a decrease in the production of pro-inflammatory cytokines such as IL-6 and MCP-1. It is important to consider this off-target activity when interpreting experimental results, especially in studies related to inflammation or immunology. Additionally, as with many small molecule inhibitors, there is a potential for off-target kinase inhibition at higher concentrations, although a specific kinome-wide scan for this compound is not publicly available.
Q3: My cells are showing a phenotype that doesn't seem to be related to proteasome inhibition. How can I determine if this is an off-target effect of this compound?
A3: Distinguishing on-target from off-target effects is crucial. Here are several strategies you can employ:
-
Use a structurally unrelated proteasome inhibitor: Treat your cells with a different class of proteasome inhibitor (e.g., a boronate like bortezomib (B1684674) or an epoxyketone like carfilzomib). If the observed phenotype is recapitulated, it is more likely to be an on-target effect of proteasome inhibition.
-
Rescue experiment with a resistant proteasome subunit: If a cell line expressing a mutated, this compound-resistant β2 subunit of the proteasome is available or can be generated, this can be a powerful tool. If the phenotype is not observed in these cells upon this compound treatment, it strongly suggests an on-target effect.
-
Titrate this compound to the lowest effective concentration: Off-target effects are often more pronounced at higher concentrations. Determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., accumulation of ubiquitinated proteins) and assess if the unexpected phenotype persists at this concentration.
-
Investigate the STAT3 pathway: Given the known anti-inflammatory off-target effect, you can check for changes in the phosphorylation status of STAT3 or the expression of its downstream targets (IL-6, MCP-1) in your experimental system.
Q4: I am observing unexpected cytotoxicity in my non-cancerous control cell line. What could be the cause?
A4: While this compound has been reported to be more selective for cancer cells, off-target effects or high concentrations can lead to toxicity in non-cancerous cells. Consider the following:
-
Concentration: The concentration of this compound you are using might be too high for the specific non-cancerous cell line. Perform a dose-response curve to determine the IC50 in your control cells.
-
Off-target effects: The cytotoxicity could be due to the inhibition of other cellular targets that are essential for the survival of that particular cell line.
-
Experimental conditions: Ensure that the solvent (e.g., DMSO) concentration is not exceeding toxic levels (typically <0.5%).
Q5: What are the metabolites of this compound and are they active?
A5: this compound is known to be metabolized into two main compounds: CPQ and DK23. Current research indicates that CPQ is an inactive byproduct. However, DK23 has been shown to possess anti-inflammatory properties, with a potency comparable to this compound in down-regulating pro-inflammatory cytokines. The proteasome inhibitory activity of DK23 has not been extensively characterized.
Troubleshooting Guides
Issue 1: Inconsistent or no observable on-target effect (e.g., no accumulation of ubiquitinated proteins).
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range from 1 nM to 10 µM. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for observing ubiquitinated protein accumulation. |
| This compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. This compound is a quinoline-sulfonyl hybrid, and its stability in aqueous media at 37°C for extended periods should be considered. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to proteasome inhibitors. Confirm the expression and functionality of the proteasome in your cell line. |
| Western Blotting Issues | Ensure your western blot protocol is optimized for detecting high molecular weight ubiquitinated proteins. Use a high-percentage acrylamide (B121943) gel or a gradient gel. Include a positive control (e.g., cells treated with a known proteasome inhibitor like MG132). |
Issue 2: Observed phenotype is likely an off-target effect.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | As mentioned in the FAQs, use the lowest effective concentration of this compound that elicits the on-target effect. |
| Inhibition of STAT3 Pathway | If your experimental system is sensitive to changes in inflammatory signaling, the observed phenotype might be due to the anti-inflammatory effects of this compound. Measure the levels of phosphorylated STAT3 and its downstream targets to assess this. |
| Off-Target Kinase Inhibition | If you suspect off-target kinase activity, consider performing a kinome-wide inhibitor binding assay (e.g., KiNativ, KINOMEscan®) to identify potential off-target kinases. |
| Use of a Negative Control Compound | If available, use a structurally similar but inactive analog of this compound. If the phenotype is not observed with the inactive analog, it suggests the effect is due to the specific chemical structure of this compound and not a general compound artifact. |
Data Presentation
Table 1: On-Target and Off-Target Activity of this compound
| Target | Activity | IC50 / Effective Concentration | Key Downstream Effect |
| On-Target: Proteasome (β2 subunit, trypsin-like) | Inhibition | IC50 = 1 nM[1] | Accumulation of ubiquitinated proteins (e.g., cyclin E) |
| On-Target: Proteasome (β5 subunit, chymotrypsin-like) | Inhibition | IC50 = 50-100 nM[1] | Contribution to overall proteasome inhibition |
| On-Target: Proteasome (β1 subunit, caspase-like) | Inhibition | IC50 = 3 µM[1] | Contribution to overall proteasome inhibition |
| Off-Target: STAT3 Signaling Pathway | Inhibition of phosphorylation | Not explicitly quantified, but effective at concentrations similar to those used for anti-cancer studies. | Downregulation of IL-6 and MCP-1[2] |
Table 2: Recommended Concentration Range for this compound in Cell-Based Assays
| Assay Type | Cell Line Examples | Recommended Concentration Range | Typical Incubation Time |
| Cell Viability (MTT/XTT) | Breast Cancer (MCF-7, MDA-MB-231) | 10 nM - 50 µM | 24 - 72 hours |
| Western Blot (Ubiquitinated Proteins) | Multiple Myeloma, Breast Cancer | 100 nM - 5 µM | 4 - 24 hours |
| Immunofluorescence (Centrosome Amplification) | Breast Cancer (MCF-7) | 500 nM - 2 µM | 24 - 48 hours |
| Anti-inflammatory Cytokine Downregulation | THP-1 monocytes, SW982 synovial cells | 100 nM - 10 µM | 24 hours |
Experimental Protocols
Protocol 1: Western Blot for Detection of Ubiquitinated Proteins
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for the desired time (e.g., 8 hours). Include a positive control with a known proteasome inhibitor (e.g., 10 µM MG132).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors, and a deubiquitinase inhibitor (e.g., 10 mM N-ethylmaleimide - NEM).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-15% gradient polyacrylamide gel. Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Look for a characteristic high-molecular-weight smear in the lanes corresponding to this compound and the positive control treatment, indicating the accumulation of polyubiquitinated proteins.
Protocol 2: Immunofluorescence for Centrosome Amplification
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
This compound Treatment: Treat the cells with an effective concentration of this compound (e.g., 1 µM) and a vehicle control for 24-48 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Staining:
-
Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin or pericentrin) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of centrosomes per cell. Cells with more than two centrosomes are considered to have undergone centrosome amplification.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing VR23 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of VR23, a novel quinoline-sulfonyl hybrid proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo mouse model?
A1: Based on preclinical studies in mouse xenograft models of metastatic breast cancer, a dose of 30 mg/kg administered intraperitoneally (i.p.) has been shown to be effective.[1] However, this should be considered a starting point. The optimal dose for your specific model and experimental endpoint may vary. It is highly recommended to perform a dose-ranging study to determine the most effective and well-tolerated dose.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent proteasome inhibitor that selectively targets the β2 subunit of the 20S proteasome.[2] This inhibition leads to two primary downstream effects:
-
Anti-cancer activity: this compound causes the accumulation of ubiquitinated cyclin E, leading to abnormal centrosome amplification and ultimately, apoptosis in cancer cells.[2]
-
Anti-inflammatory activity: this compound prevents the phosphorylation of STAT3, a key transcription factor involved in inflammatory signaling.
Q3: We are observing high toxicity or mortality in our study. What are the potential causes and solutions?
A3: High toxicity is a strong indicator that the administered dose is above the Maximum Tolerated Dose (MTD) for your specific animal model.
| Potential Cause | Troubleshooting Steps |
| Dose is too high | - Immediately reduce the dose by 50-75% in the next cohort.- Conduct a dose-escalation study to determine the MTD. Start with a low dose (e.g., 5-10 mg/kg) and gradually increase the dose in subsequent cohorts while monitoring for signs of toxicity. |
| Vehicle toxicity | - Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself. |
| Formulation issues | - Ensure this compound is fully dissolved or homogenously suspended in the vehicle. Poor formulation can lead to inconsistent dosing and localized high concentrations. |
| Animal health status | - Ensure animals are healthy and free of underlying conditions that could increase their sensitivity to the compound. |
Q4: We are not observing the expected therapeutic effect of this compound. What should we consider?
A4: Lack of efficacy can be due to a variety of factors, ranging from suboptimal dosing to issues with the experimental model.
| Potential Cause | Troubleshooting Steps |
| Dose is too low | - Gradually increase the dose in a dose-escalation study to find the effective dose range. |
| Suboptimal dosing frequency | - If pharmacokinetic data is available, use the half-life to determine an appropriate dosing schedule. Without specific PK data for this compound, a once-daily or every-other-day schedule could be a starting point for exploration. |
| Poor bioavailability | - Consider the route of administration. While i.p. has been used, other routes may provide better systemic exposure. |
| Model insensitivity | - Confirm that the target (proteasome) and the affected pathways (Cyclin E, STAT3) are relevant to your disease model. |
Q5: How can we reduce variability between animals in the same treatment group?
A5: High variability can obscure true treatment effects.
| Potential Cause | Troubleshooting Steps |
| Inconsistent dosing | - Ensure accurate and consistent administration technique (e.g., injection volume, speed, and location).- Normalize the dose to the body weight of each animal on the day of dosing. |
| Animal variability | - Use animals of the same age, sex, and genetic background.- Ensure uniform housing conditions (e.g., diet, light cycle, temperature). |
| Formulation instability | - Prepare the this compound formulation fresh before each use to ensure consistency. |
Quantitative Data Summary
While comprehensive dose-ranging and pharmacokinetic data for this compound are not publicly available, the following table summarizes the known in vitro and a single in vivo data point. Researchers should generate their own in vivo data for their specific models.
Table 1: In Vitro IC50 Values for this compound
| Proteasome Subunit | IC50 |
| Trypsin-like | 1 nM |
| Chymotrypsin-like | 50-100 nM |
| Caspase-like | 3 µM |
Data from Pundir S, et al. Cancer Res. 2015.[2]
Table 2: Reported In Vivo Effective Dose of this compound
| Animal Model | Cancer Type | Dose | Route of Administration | Outcome |
| Athymic mice | Metastatic Breast Cancer (MDA-MB-231 xenograft) | 30 mg/kg | i.p. | Effective tumor control |
Data from Pundir S, et al. Cancer Res. 2015.[1]
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging and Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for determining the MTD of this compound.
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice). Use 3-5 animals per dose group.
-
Dose Selection: Based on the known effective dose of 30 mg/kg, select a range of doses. For an initial MTD study, a wider range is recommended (e.g., 10, 30, 60, 100, 150 mg/kg). Include a vehicle control group.
-
This compound Formulation:
-
Based on its quinoline-sulfonyl hybrid structure, this compound may have limited aqueous solubility. A common formulation strategy for similar compounds is a solution or suspension in a vehicle such as:
-
10% DMSO, 40% PEG300, 50% Saline
-
0.5% Carboxymethylcellulose (CMC) in sterile water
-
-
Always test the vehicle alone for any potential toxicity.
-
-
Administration: Administer a single dose of this compound via the desired route (e.g., i.p.).
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, changes in behavior) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days.
-
Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
-
MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's anticancer mechanism of action.
Caption: this compound's anti-inflammatory mechanism of action.
References
Technical Support Center: VR23 Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with VR23 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particulates immediately after preparation. What is the cause and how can I fix it?
A1: This issue is likely due to poor solubility or precipitation of this compound in the aqueous solvent. Consider the following troubleshooting steps:
-
Verify Solvent pH: Check if the pH of your aqueous solution is within the optimal range for this compound solubility. Adjust the pH as necessary.
-
Sonication: Use a sonicator to aid in the dissolution of the compound.
-
Gentle Heating: Mild heating of the solution can sometimes improve solubility, but be cautious as this may also accelerate degradation.
-
Co-solvents: Consider the addition of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to improve solubility.
Q2: I've observed a significant decrease in the concentration of this compound in my aqueous stock solution over a short period. What could be causing this instability?
A2: Rapid degradation of this compound in aqueous solutions can be attributed to several factors, including hydrolysis, oxidation, or photolysis.[1] To identify the specific degradation pathway, a forced degradation study is recommended. Key factors to investigate include:
-
pH: Extreme pH values can catalyze hydrolysis.[1] Determine the pH at which this compound exhibits maximum stability.
-
Oxygen Sensitivity: The presence of dissolved oxygen can lead to oxidative degradation.[1]
-
Light Exposure: Many pharmaceutical compounds are sensitive to light and can undergo photolytic degradation.[1]
Q3: What are the best practices for preparing and storing this compound aqueous solutions to ensure stability?
A3: To maintain the stability of this compound solutions, adhere to the following best practices:
-
Use High-Purity Water: Always use purified, deionized water to prepare your solutions.
-
Buffer Control: Prepare solutions in a buffer system that maintains the optimal pH for this compound stability.
-
Degas Solvents: If this compound is susceptible to oxidation, degas your aqueous solvent prior to use to remove dissolved oxygen.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolysis.[1]
-
Temperature Control: Store solutions at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), to slow down degradation rates.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays Using this compound
Symptom: High variability in experimental results between different batches of this compound solution or over the course of an experiment.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of this compound Solution
Symptom: Chromatograms of this compound solutions show additional peaks that are not present in the initial analysis of the solid compound.
Possible Cause: this compound is degrading into one or more new chemical entities.
Troubleshooting and Identification of Degradants:
A systematic investigation into the primary degradation pathways is necessary to identify the unknown peaks.
Caption: Common degradation pathways for pharmaceuticals.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and fluorescent light for 24 and 48 hours.
-
Thermal Degradation: Heat at 80°C for 24 and 48 hours.
-
-
Sample Analysis: Analyze the stressed samples at each time point using a suitable analytical method, such as HPLC with UV or mass spectrometry detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately measure the concentration of this compound in aqueous solutions.
Instrumentation: An HPLC system equipped with a UV-Vis detector is a common method for quantification.[2][3]
Typical HPLC Parameters:
| Parameter | Example Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of this compound) |
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable results.[4]
Data Presentation
Table 1: Example Stability Data for this compound under Forced Degradation
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradants |
| Control | 48 | 99.8 | 0 |
| 0.1 M HCl | 24 | 75.2 | 2 |
| 0.1 M NaOH | 24 | 45.6 | 3 |
| 3% H₂O₂ | 24 | 88.1 | 1 |
| UV Light | 48 | 62.5 | 4 |
| 80 °C | 48 | 92.3 | 1 |
This technical support guide provides a foundational framework for addressing the instability of this compound in aqueous solutions. For further assistance, please contact our technical support team with detailed information about your experimental conditions and observations.
References
Technical Support Center: Enhancing the Oral Bioavailability of VR23
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of orally administered VR23.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor oral bioavailability of this compound?
The poor oral bioavailability of this compound is likely attributable to one or a combination of the following factors:
-
Low Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids, leading to a low dissolution rate, which is a prerequisite for absorption.
-
Poor Permeability: The physicochemical properties of this compound may hinder its ability to permeate the intestinal epithelium and enter systemic circulation.
-
Extensive First-Pass Metabolism: this compound may be significantly metabolized in the liver and/or the intestinal wall before it can reach systemic circulation.
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, reducing its net absorption.
Q2: What are the initial strategies to consider for improving the oral bioavailability of this compound?
Initial strategies should focus on addressing the root cause of poor bioavailability. The following approaches are recommended:
-
Solubility Enhancement:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.
-
Nanocrystal Technology: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.
-
-
Permeability Enhancement:
-
Permeation Enhancers: Incorporating excipients that can transiently open the tight junctions between intestinal cells.
-
Lipid-Based Formulations: These can also help to improve permeability by interacting with the cell membrane.
-
-
Inhibition of First-Pass Metabolism:
-
Metabolic Inhibitors: Co-administration with inhibitors of specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism. This approach requires careful consideration of potential drug-drug interactions.
-
Q3: How can I assess the improvement in bioavailability in vitro?
Several in vitro models can be used to predict improvements in the oral bioavailability of this compound:
-
Dissolution Testing: Comparing the dissolution profile of an enhanced formulation to that of the pure drug substance in simulated gastric and intestinal fluids.
-
Caco-2 Permeability Assay: This cell-based assay is widely used to assess the intestinal permeability of a compound and to determine if it is a substrate for efflux transporters like P-gp.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that can provide a high-throughput screen for passive permeability.
Troubleshooting Guides
Q1: My amorphous solid dispersion (ASD) of this compound is physically unstable and recrystallizes over time. What can I do?
Recrystallization of an ASD is a common issue that negates the benefits of this formulation strategy. Consider the following troubleshooting steps:
-
Polymer Selection: The choice of polymer is critical. Ensure the selected polymer has good miscibility with this compound and a high glass transition temperature (Tg) to minimize molecular mobility. You may need to screen a panel of polymers (e.g., HPMC-AS, PVP/VA, Soluplus®).
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio.
-
Manufacturing Process: The method of preparation (e.g., spray drying vs. hot-melt extrusion) can impact the stability of the ASD. Optimize the process parameters to ensure a homogenous dispersion.
-
Excipient Addition: Consider adding a second polymer or a surfactant to act as a crystallization inhibitor.
Q2: I am not observing a significant improvement in the permeability of this compound in my Caco-2 assay with a new formulation. What could be the reason?
If your Caco-2 assay is not showing the expected improvement in permeability, investigate the following possibilities:
-
Formulation Dissolution: The formulation may not be releasing this compound effectively in the assay medium. Confirm that the formulation forms a fine emulsion or dissolves to create a supersaturated solution in the transport buffer.
-
Cell Monolayer Integrity: Verify the integrity of your Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER could indicate cytotoxicity from your formulation.
-
Efflux Substrate: this compound may be a strong substrate for efflux transporters. If so, an increase in solubility alone may not be sufficient to improve net transport. You can confirm this by running the permeability assay in the presence of a P-gp inhibitor (e.g., verapamil).
-
Incorrect Sampling Times: You may be missing the peak transport of the compound. Try adjusting your sampling schedule.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Spray Drying
-
Solution Preparation: Dissolve this compound and a suitable polymer (e.g., HPMC-AS) in a common volatile solvent (e.g., acetone, methanol) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Spray Drying: Atomize the solution into a heated drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion.
-
Inlet Temperature: 120°C
-
Aspirator Rate: 80%
-
Pump Rate: 10 mL/min
-
-
Collection: Collect the dried powder from the cyclone separator.
-
Characterization: Characterize the ASD for drug content, physical form (using techniques like X-ray diffraction and differential scanning calorimetry), and dissolution performance.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity.
-
Transport Experiment:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS) to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). Replace the sampled volume with fresh HBSS.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Apparent Permeability Calculation (Papp): Calculate the Papp value to quantify the permeability.
Quantitative Data Summary
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 10 | 150 ± 25 | 2.0 | 600 ± 110 | 100 |
| This compound ASD (1:3 Drug:HPMC-AS) | 10 | 750 ± 90 | 1.0 | 3600 ± 450 | 600 |
| This compound SEDDS | 10 | 980 ± 120 | 0.5 | 4200 ± 530 | 700 |
Data are presented as mean ± standard deviation (n=6).
Visualizations
why is my VR23 experiment showing inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the VR23 experimental assay. Our goal is to help you achieve consistent and reliable results in your drug development and scientific research.
Troubleshooting Guides
High Variability Between Replicates
High variability between replicate wells is a common issue that can obscure real experimental effects. Follow these steps to diagnose and resolve the issue.
-
Question: My replicate wells for the same experimental condition show significantly different readings. What are the potential causes and how can I fix this?
-
Answer: High variability can stem from several factors, from inconsistent cell seeding to pipetting errors.
Experimental Workflow for Troubleshooting High Variability:
Caption: Troubleshooting workflow for high replicate variability.
Potential Causes and Solutions:
Potential Cause Recommended Action Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. Inconsistent Cell Seeding Ensure a single-cell suspension before seeding. Mix cell suspension between plating groups. Avoid swirling plates, which can cause cells to accumulate at the edges. Edge Effects Avoid using the outer wells of the plate, or fill them with a buffer solution to create a humidity barrier. Reagent Instability Prepare fresh reagents before each experiment. Ensure proper storage conditions for all components. Temperature Fluctuations Use a calibrated incubator. Allow plates to equilibrate to room temperature before adding reagents or reading results.
Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish between positive and negative results.
-
Question: The fluorescence signal from my positive controls is very weak, and not much higher than my negative controls. How can I improve my signal?
-
Answer: A low signal-to-noise ratio can be caused by suboptimal reagent concentrations, insufficient incubation times, or issues with the cells themselves.
Logical Diagram of Causes for Low Signal:
Caption: Potential causes for a low signal-to-noise ratio.
Troubleshooting Steps:
Parameter Recommendation Cell Health Ensure cells are healthy, within a low passage number, and plated at the optimal density. Positive Control Use a known activator of the this compound pathway as a positive control to confirm cell responsiveness. Reagent Concentration Titrate key reagents, such as the this compound substrate, to determine the optimal concentration for your cell type. Incubation Time Perform a time-course experiment to identify the optimal incubation period for maximal signal. Plate Reader Settings Verify that the correct excitation and emission filters are being used for the fluorophore in the assay.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected Z'-factor for the this compound assay?
-
A1: Under optimal conditions, the this compound assay is designed to have a Z'-factor of 0.5 or greater. A Z'-factor below 0.5 may indicate one of the issues described in the troubleshooting guides.
-
-
Q2: Can I use a different cell line with the this compound assay?
-
A2: The this compound assay is optimized for the provided cell line. Using a different cell line may require re-optimization of parameters such as cell density, reagent concentrations, and incubation times.
-
-
Q3: How should I store the this compound reagents?
-
A3: Refer to the technical data sheet for specific storage instructions for each component. In general, reagents should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Standard this compound Inhibition Assay Protocol
This protocol outlines the key steps for performing the this compound inhibition assay.
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Create a single-cell suspension and count the cells.
-
Seed cells in a 96-well plate at the recommended density (e.g., 20,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds.
-
Add the compounds to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment time (e.g., 1 hour).
-
-
This compound Pathway Activation:
-
Add the this compound pathway activator to all wells except the negative controls.
-
Incubate for the optimized time to stimulate the pathway.
-
-
Signal Detection:
-
Add the this compound detection reagent to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence at the appropriate excitation/emission wavelengths.
-
Signaling Pathway
The this compound Signaling Pathway
The this compound assay measures the activity of a key kinase in the this compound signaling cascade. Inhibition of this pathway is of therapeutic interest.
Caption: The hypothetical this compound signaling cascade.
Technical Support Center: Optimizing VR23 Treatment for Apoptosis Induction
Disclaimer: The compound "VR23" is a hypothetical agent used here to illustrate the principles of optimizing apoptosis induction. The experimental parameters, pathways, and data are provided as representative examples to guide researchers in their work with novel apoptosis-inducing compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general approach to determining the optimal treatment time for this compound to induce apoptosis?
A1: The optimal treatment time for this compound is cell-type dependent and should be determined experimentally through a time-course experiment. It is recommended to first establish an effective concentration of this compound through a dose-response study. Once the optimal concentration is known, cells should be treated with this concentration and harvested at various time points (e.g., 2, 4, 6, 12, 24, and 48 hours) to identify the peak of apoptotic activity. The duration of treatment can vary significantly depending on the drug, its concentration, and the cell type being studied.[1][2]
Q2: How can I determine the optimal concentration of this compound for my experiments?
A2: To determine the optimal concentration, a dose-response experiment is essential. This involves treating your specific cell line with a range of this compound concentrations (e.g., from nanomolar to micromolar) for a fixed period (e.g., 24 or 48 hours). Cell viability can be assessed using methods like an MTT assay, and apoptosis can be quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. The goal is to find a concentration that induces a significant level of apoptosis without causing excessive necrosis.[3]
Q3: What are the key signaling pathways that might be involved in this compound-induced apoptosis?
A3: Apoptosis is primarily regulated by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[4][5] Many chemical inducers trigger the intrinsic pathway, which involves mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This leads to the activation of caspase-9, which in turn activates executioner caspases like caspase-3. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. To determine which pathway this compound utilizes, you can perform western blots for key proteins in each pathway (e.g., Bcl-2 family proteins, cleaved caspase-9 for intrinsic; cleaved caspase-8 for extrinsic).
Q4: My negative control (untreated cells) shows a high level of apoptosis. What could be the cause?
A4: High apoptosis in negative controls can stem from several factors, including harsh cell handling (e.g., excessive trypsinization, high centrifugation speeds), cell culture stress (e.g., nutrient depletion, contamination, overconfluence), or issues with the staining protocol itself. Ensure gentle cell handling, use healthy, log-phase cells, and minimize the time cells spend in staining buffers.
Troubleshooting and Optimization Guide
| Problem | Possible Cause | Suggested Solution |
| Low percentage of apoptotic cells | This compound concentration is too low. | Perform a dose-response experiment to identify the optimal concentration. |
| Incubation time is too short. | Conduct a time-course experiment to find the optimal treatment duration for apoptosis induction. | |
| The cell line is resistant to this compound. | Consider using a different cell line or co-treating with a sensitizing agent. | |
| High percentage of necrotic cells | This compound concentration is too high. | Decrease the this compound concentration to a level that induces apoptosis without widespread immediate necrosis. |
| Cells were handled too roughly during harvesting. | Use gentle pipetting and lower centrifugation speeds to minimize mechanical cell damage. | |
| Inconsistent results between experiments | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. |
| This compound stock solution has degraded. | Store the stock solution in small aliquots at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles. | |
| Fluctuations in incubator conditions. | Maintain consistent temperature, CO2, and humidity levels in your incubator. |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for the detection of early and late apoptotic cells.
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Drug Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the optimized time.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize and collect the cells. Also, collect the supernatant as it may contain detached apoptotic cells.
-
Suspension cells: Collect the cells directly.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Induce Apoptosis: Treat cells with this compound at the predetermined optimal concentration and time. Include an untreated control.
-
Cell Lysis:
-
Pellet approximately 2-5 x 10^6 cells.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube on ice.
-
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay).
-
Assay Reaction:
-
Add 50 µL of 2X Reaction Buffer with 10 mM DTT to each sample.
-
Add 5 µL of the DEVD-pNA substrate (4 mM).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The amount of yellow color produced is proportional to the caspase-3 activity.
Data Presentation
Table 1: Example of a Dose-Response Experiment for this compound
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |
| 0.1 | 85.1 | 10.3 | 4.6 |
| 1 | 60.7 | 25.8 | 13.5 |
| 10 | 25.3 | 40.1 | 34.6 |
| 100 | 5.8 | 15.2 | 79.0 |
Data represents a hypothetical 24-hour treatment of a cancer cell line. Apoptosis was quantified by Annexin V/PI staining.
Table 2: Example of a Time-Course Experiment for this compound at Optimal Concentration (e.g., 10 µM)
| Treatment Time (Hours) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 | 96.1 | 2.1 | 1.8 |
| 2 | 90.5 | 5.3 | 4.2 |
| 6 | 75.4 | 15.6 | 9.0 |
| 12 | 45.2 | 35.8 | 19.0 |
| 24 | 25.3 | 40.1 | 34.6 |
| 48 | 10.9 | 20.7 | 68.4 |
Data shows the progression of apoptosis over time, indicating a peak of early apoptosis around 24 hours.
Visualizations
Caption: Hypothetical this compound-induced intrinsic apoptosis pathway.
Caption: Workflow for optimizing this compound treatment time.
Caption: Troubleshooting guide for this compound apoptosis assays.
References
- 1. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison: The Novel Proteasome Inhibitor VR23 Versus Bortezomib in Multiple Myeloma Cells
For researchers and drug development professionals in oncology, the quest for more effective and selective cancer therapies is paramount. In the landscape of multiple myeloma treatment, the proteasome inhibitor bortezomib (B1684674) has been a cornerstone. However, the emergence of novel agents with distinct mechanisms of action warrants a thorough comparative analysis. This guide provides an objective comparison of VR23, a quinoline-sulfonyl hybrid proteasome inhibitor, and bortezomib, focusing on their performance in multiple myeloma cells, supported by experimental data.
Executive Summary
This compound emerges as a potent anti-myeloma agent with a distinct mechanistic profile compared to the established proteasome inhibitor, bortezomib. While both agents induce apoptosis in multiple myeloma cells, this compound demonstrates a unique ability to synergize with bortezomib, even in bortezomib-resistant cell lines. This synergistic effect is attributed to their complementary mechanisms of action at the molecular level. This compound's primary target is the β2 subunit of the 20S proteasome, leading to the accumulation of ubiquitinated cyclin E and subsequent abnormal centrosome amplification. In contrast, bortezomib primarily inhibits the β5 subunit of the proteasome, leading to the inhibition of the NF-κB signaling pathway. These differences present compelling opportunities for combination therapies to overcome drug resistance in multiple myeloma.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and bortezomib, both as single agents and in combination, against various multiple myeloma cell lines.
Table 1: Single-Agent Activity of this compound and Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Compound | IC50 |
| RPMI-8226 | This compound | 2.94 µM |
| KAS-6/1 | This compound | 1.46 µM |
| RPMI-8226 | Bortezomib | 7.3 ± 2.4 nM[1] |
| Bortezomib-Resistant RPMI-8226 (BTZ/7) | Bortezomib | 25.3 ± 6.6 nM[1] |
| Bortezomib-Resistant RPMI-8226 (BTZ/100) | Bortezomib | 231.9 ± 73 nM[1] |
Table 2: Synergistic Effects of this compound and Bortezomib Combination in Multiple Myeloma Cell Lines
| Cell Line | Treatment | Cell Growth Rate (%) | Combination Index (CI) |
| RPMI-8226 | This compound (1.25 µM) | 79.3 | 0.37 |
| Bortezomib (5 nM) | 12.5 | ||
| This compound + Bortezomib | 1.6 | ||
| Bortezomib-Resistant RPMI-8226 | This compound (1.25 µM) | 47.0 | < 1.0 |
| Bortezomib (5 nM) | 109.7 | ||
| This compound + Bortezomib | -8.6 | ||
| KAS-6/1 | This compound (1.25 µM) | 65.0 | 0.57 |
| Bortezomib (0.625 nM) | 92.0 | ||
| This compound + Bortezomib | 26.5 | ||
| Bortezomib-Resistant ANBL-6 | This compound (1.25 µM) | 94.0 | < 1.0 |
| Bortezomib (5 nM) | 102.9 | ||
| This compound + Bortezomib | 48.9 |
A Combination Index (CI) of less than 1.0 indicates a synergistic effect.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and bortezomib are central to their individual and combined efficacy.
This compound: Induction of Apoptosis via Cyclin E-Mediated Centrosome Amplification
This compound exerts its cytotoxic effects through a unique mechanism involving the disruption of cell cycle regulation. By primarily inhibiting the β2 subunit of the 20S proteasome, this compound leads to the accumulation of ubiquitinated cyclin E. This accumulation results in abnormal centrosome amplification, a state where cells possess more than the normal number of centrosomes. This aberrant cellular architecture triggers a cascade of events culminating in apoptosis.
Bortezomib: Apoptosis Induction through NF-κB Pathway Inhibition
Bortezomib, a well-established proteasome inhibitor, primarily targets the β5 subunit of the 20S proteasome. This inhibition prevents the degradation of IκB, the inhibitory protein of the nuclear factor-kappa B (NF-κB). The stabilization of IκB sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus. This blockage of NF-κB activation, a key survival pathway for myeloma cells, ultimately leads to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. The following protocols are based on the methodologies employed in the key comparative studies.
Cell Viability Assay
The anti-proliferative effects of this compound and bortezomib were assessed using a standard cell viability assay.
-
Cell Seeding: Multiple myeloma cell lines (RPMI-8226, KAS-6/1, and their bortezomib-resistant counterparts) are seeded into 96-well microplates at a density of 4 x 10^5 cells/mL.[2]
-
Drug Treatment: Cells are treated with serial dilutions of this compound, bortezomib, or a combination of both drugs at specified concentrations.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Viability Assessment: Cell viability is determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.[2] This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Luminescence is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) values are calculated from dose-response curves using non-linear regression analysis (e.g., in GraphPad Prism). The combination index (CI) is calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis for Cyclin E
To investigate the molecular mechanism of this compound, Western blotting is performed to detect the accumulation of ubiquitinated cyclin E.
-
Cell Lysis: Multiple myeloma cells are treated with this compound for the indicated times. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody against cyclin E. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Centrosome Amplification
Immunofluorescence microscopy is used to visualize and quantify centrosome amplification in this compound-treated cells.
-
Cell Preparation: Multiple myeloma cells are grown on poly-L-lysine-coated coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with cold methanol (B129727) and permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining: The cells are blocked with 2% BSA in PBS and then incubated with a primary antibody against a centrosomal marker (e.g., γ-tubulin). After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Microscopy and Analysis: Images are acquired using a fluorescence microscope. The number of centrosomes per cell is counted in a population of cells to determine the extent of centrosome amplification.
Conclusion
The preclinical data presented here highlight this compound as a promising novel proteasome inhibitor with a distinct mechanism of action from bortezomib. Its ability to act synergistically with bortezomib, particularly in resistant cell lines, suggests a potential clinical strategy to overcome acquired resistance to standard proteasome inhibitor therapy in multiple myeloma. The induction of cyclin E-mediated centrosome amplification by this compound represents a novel therapeutic vulnerability in cancer cells that can be exploited for drug development. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-myeloma agents.
References
A Comparative Guide to VR23 and Carfilzomib: Two Generations of Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of hematological malignancies, particularly multiple myeloma. This guide provides a detailed comparison of two distinct proteasome inhibitors: VR23, a novel, multi-faceted agent, and carfilzomib (B1684676), a second-generation inhibitor with established clinical efficacy. We delve into their mechanisms of action, comparative efficacy from available studies, and detailed experimental protocols to support further research.
At a Glance: Key Differences
| Feature | This compound | Carfilzomib |
| Primary Proteasome Target | Trypsin-like (β2 subunit)[1][2] | Chymotrypsin-like (β5 subunit)[3][4][5] |
| Inhibition | Potent and selective | Selective and irreversible |
| Primary Therapeutic Focus | Anticancer and potent anti-inflammatory | Primarily anticancer (approved for multiple myeloma) |
| Anti-inflammatory Mechanism | Prevents STAT3 phosphorylation, reducing IL-6 | Not a primary mechanism; may induce cytokine release in some contexts |
Mechanism of Action: A Tale of Two Subunits
The 20S proteasome, the catalytic core of the proteasome complex, possesses three distinct proteolytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1). Both this compound and carfilzomib exert their cytotoxic effects by inhibiting the proteasome, leading to an accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis. However, their primary targets within the proteasome are different, leading to potentially distinct downstream effects and therapeutic applications.
This compound is a novel quinoline-sulfonyl hybrid compound that acts as a potent inhibitor of the trypsin-like activity of the proteasome, with an IC50 of 1 nmol/L. It also inhibits the chymotrypsin-like and caspase-like activities, but to a lesser extent (IC50 = 50-100 nmol/L and 3 µmol/L, respectively). This unique targeting of the β2 subunit distinguishes it from other clinically approved proteasome inhibitors.
Carfilzomib , a tetrapeptide epoxyketone, is a selective and irreversible inhibitor of the chymotrypsin-like activity of the 20S proteasome. This targeted inhibition of the β5 subunit is a key feature of its potent anti-myeloma activity.
Comparative Efficacy
Direct head-to-head comparative studies of this compound and carfilzomib in cancer models are not yet available in published literature. However, we can infer their potential relative efficacies based on their distinct mechanisms and data from independent studies.
Anticancer Activity
This compound has demonstrated selective cytotoxicity against cancer cells with little effect on noncancerous cells. It has shown efficacy in in vivo models of multiple myeloma and metastatic breast cancer. Notably, this compound produced a synergistic effect in killing multiple myeloma cells, including those resistant to bortezomib (B1684674), when used in combination with bortezomib.
Carfilzomib is a clinically approved and potent anti-myeloma agent. Clinical trials have demonstrated its efficacy in patients with relapsed and/or refractory multiple myeloma, both as a single agent and in combination with other therapies. For instance, in the ENDEAVOR trial, carfilzomib in combination with dexamethasone (B1670325) showed a significant improvement in progression-free survival compared to bortezomib with dexamethasone.
Anti-inflammatory Activity
A key differentiating feature of This compound is its potent anti-inflammatory activity. In a study using the LPS-induced THP-1 monocyte model, this compound was shown to downregulate pro-inflammatory cytokines including IL-1β, TNF-α, IL-6, and IL-8 with an efficacy similar to dexamethasone. In contrast, the same study showed that carfilzomib and bortezomib did not effectively downregulate these cytokines. The anti-inflammatory effect of this compound is attributed to its ability to prevent the phosphorylation of STAT3, a key transcription factor in inflammatory signaling.
While not a primary therapeutic effect, carfilzomib has been associated with infusion-related reactions that can involve cytokine release.
Quantitative Data Summary
Table 1: In Vitro Proteasome Inhibition
| Compound | Proteasome Subunit | IC50 | Reference |
| This compound | Trypsin-like (β2) | 1 nmol/L | |
| Chymotrypsin-like (β5) | 50-100 nmol/L | ||
| Caspase-like (β1) | 3 µmol/L | ||
| Carfilzomib | Chymotrypsin-like (β5) | Preferential binding |
Table 2: Clinical Efficacy of Carfilzomib in Relapsed/Refractory Multiple Myeloma (Selected Trials)
| Trial (Combination) | Control | Median Progression-Free Survival | Overall Response Rate | Reference |
| ENDEAVOR (Kd vs. Vd) | Bortezomib + Dexamethasone | 18.7 months vs. 9.4 months | 77% vs. 63% | |
| ASPIRE (KRd vs. Rd) | Lenalidomide + Dexamethasone | 26.3 months vs. 17.6 months | 87.1% vs. 66.7% | |
| CANDOR (DKd vs. Kd) | Carfilzomib + Dexamethasone | Not Reached vs. 15.8 months | 84.3% vs. 74.7% |
Kd: Carfilzomib and dexamethasone; Vd: Bortezomib and dexamethasone; KRd: Carfilzomib, lenalidomide, and dexamethasone; Rd: Lenalidomide and dexamethasone; DKd: Daratumumab, carfilzomib, and dexamethasone.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments related to the evaluation of this compound and carfilzomib.
Proteasome Activity Assay
This protocol is a general guideline for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.
Materials:
-
Cell lines of interest
-
This compound or carfilzomib
-
Cell lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Fluorogenic proteasome substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Bz-VGR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Culture cells to the desired confluence and treat with various concentrations of this compound, carfilzomib, or vehicle control for the specified duration.
-
Cell Lysate Preparation: Harvest cells, wash with cold PBS, and lyse on ice using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Concentration Measurement: Determine the protein concentration of each lysate using a standard protein assay.
-
Proteasome Activity Assay: a. Dilute the cell lysates to a consistent protein concentration in the assay buffer. b. In a 96-well black plate, add the diluted cell lysate. c. Add the specific fluorogenic substrate to each well. d. Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. e. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380/460 nm for AMC) kinetically over a period of 1-2 hours.
-
Data Analysis: Calculate the rate of increase in fluorescence (RFU/min) for each sample. This rate is proportional to the proteasome activity. Normalize the activity to the protein concentration.
Cytokine Level Measurement (ELISA)
This protocol outlines the measurement of cytokine levels in cell culture supernatants or plasma using a sandwich ELISA.
Materials:
-
Cell culture supernatants or plasma samples
-
ELISA plate
-
Capture and detection antibodies specific for the cytokine of interest (e.g., IL-6, TNF-α)
-
Recombinant cytokine standard
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add serially diluted standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards and use it to calculate the concentration of the cytokine in the samples.
Conclusion
This compound and carfilzomib represent two distinct approaches to proteasome inhibition. Carfilzomib's selective and irreversible inhibition of the chymotrypsin-like subunit has established it as a powerful therapeutic for multiple myeloma. This compound, with its primary targeting of the trypsin-like subunit and its potent anti-inflammatory properties, presents a novel and promising agent with the potential for a broader therapeutic window, including inflammatory diseases and cancers where inflammation plays a key role. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy and safety profile with established proteasome inhibitors like carfilzomib. The experimental protocols provided herein offer a foundation for researchers to conduct such comparative studies.
References
- 1. drugs.com [drugs.com]
- 2. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 3. Carfilzomib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 5. massivebio.com [massivebio.com]
Unveiling the Precision of VR23: A Comparative Guide to Its Primary Molecular Target Validation
For Immediate Release
This guide provides a detailed comparison of the novel proteasome inhibitor, VR23, with the clinically approved drug bortezomib (B1684674). It is intended for researchers, scientists, and drug development professionals interested in the validation of this compound's primary molecular target and its therapeutic potential. This document synthesizes experimental data to offer an objective analysis of this compound's performance and mechanism of action.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the proteasome, a key cellular machine responsible for protein degradation. Experimental evidence confirms that the primary molecular target of this compound is the β2 subunit of the 20S proteasome.[1][2] This contrasts with the established proteasome inhibitor, bortezomib, which primarily targets the β5 subunit. This differential targeting presents this compound as a valuable tool for cancer research and a potential therapeutic agent, particularly in combination with other proteasome inhibitors.
Comparative Performance and Selectivity
This compound exhibits a distinct inhibitory profile compared to bortezomib, demonstrating high potency against the trypsin-like activity of the proteasome, which is primarily associated with the β2 subunit.
Table 1: Inhibitory Activity (IC50) Against Proteasome Catalytic Subunits
| Compound | Trypsin-like (β2) | Chymotrypsin-like (β5) | Caspase-like (β1) |
| This compound | 1 nM[1][2] | 50-100 nM[1][2] | 3 µM[1][2] |
| Bortezomib | >5 µM | 0.6 nM[3] | ~300 nM |
Table 2: Cytotoxicity (IC50) in Cancer and Non-Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Bortezomib (nM) |
| MDA-MB-231 | Breast Cancer | 1.2[2][4] | - |
| MDA-MB-468 | Breast Cancer | 1.5[2][4] | - |
| MCF7 | Breast Cancer | 2.8[2][4] | - |
| RPMI 8226 | Multiple Myeloma | 2.94[4] | 3-20[5] |
| KAS 6/1 | Multiple Myeloma | 1.46[4] | - |
| HepG2 | Liver Cancer | - | 15.6[6] |
| HuH7 | Liver Cancer | - | 30.3[6] |
| 184B5 | Non-cancer Breast | 20.7[2][4] | - |
| MCF10A | Non-cancer Breast | >25[2][4] | - |
Synergistic Effects in Combination Therapy
A significant finding is the synergistic cytotoxic effect observed when this compound is used in combination with bortezomib in multiple myeloma cell lines. This suggests that dual inhibition of both the β2 and β5 subunits of the proteasome could be a more effective therapeutic strategy.
Table 3: Synergistic Effects of this compound and Bortezomib in Multiple Myeloma Cells
| Cell Line | Combination Index (CI) | Interpretation |
| RPMI 8226 | 0.37[4] | Synergistic |
| KAS 6/1 | 0.57[4] | Synergistic |
Experimental Protocols
Proteasome Activity Assay
This assay is crucial for determining the inhibitory potency of compounds against the different catalytic activities of the proteasome.
Methodology:
-
Lysate Preparation: Prepare cell lysates from untreated cells.
-
Assay Setup: In a 96-well plate, add cell lysate to each well.
-
Substrate Addition: Add a specific fluorogenic peptide substrate for each proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-ARR-AMC for trypsin-like, and Z-LLE-AMC for caspase-like activity).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 440 nm emission for AMC). The rate of increase in fluorescence is proportional to the proteasome activity.
-
Inhibitor Testing: To determine IC50 values, perform the assay in the presence of serial dilutions of the inhibitor (this compound or bortezomib).
Cell Viability (Sulforhodamine B - SRB) Assay
This colorimetric assay is used to determine the cytotoxicity of the compounds against various cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound or bortezomib) and incubate for a specified period (e.g., 48 or 72 hours).
-
Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism and validation process, the following diagrams are provided.
Caption: this compound's primary molecular target and downstream effects.
Caption: Experimental workflow for validating this compound's target and efficacy.
References
- 1. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib-resistance is associated with increased levels of proteasome subunits and apoptosis-avoidance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VR23 Cross-Reactivity with Proteolytic Enzymes
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profile of VR23, a potent proteasome inhibitor, against various proteases. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Executive Summary
This compound is a quinoline-sulfonyl hybrid compound that primarily functions as a proteasome inhibitor with high potency against the trypsin-like activity of the 20S proteasome. While exhibiting significant selectivity for its primary target, this compound also demonstrates cross-reactivity with the chymotrypsin-like and caspase-like activities of the proteasome, albeit at considerably lower potencies. Recent findings also suggest a potential for interaction with the non-proteasomal serine protease, trypsin. This guide summarizes the available quantitative data on this compound's inhibitory activity, details the experimental protocols used to determine this activity, and provides visual representations of the experimental workflow and relevant biological pathways.
Data Presentation
The inhibitory activity of this compound against different protease activities is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the enzyme's activity.
| Target Protease/Subunit | Protease Class | Substrate | IC50 | Reference |
| Proteasome (20S) | ||||
| Trypsin-like (β2) | Threonine Protease | Boc-LRR-AMC | 1 nM | [1][2] |
| Chymotrypsin-like (β5) | Threonine Protease | Suc-LLVY-AMC | 50-100 nM | [1][2] |
| Caspase-like (β1) | Threonine Protease | Z-LLE-AMC | 3 µM | [1][2] |
| Non-Proteasomal Protease | ||||
| Trypsin | Serine Protease | Not Specified | Potent Inhibition (IC50 not specified) | [3] |
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide.
Proteasome Activity Assay (as per Pundir S, et al., 2015)
This assay was utilized to determine the IC50 values of this compound against the three catalytic activities of the 20S proteasome.
1. Cell Lysate Preparation:
-
HeLa, MCF7, or MDA-MB-231 cells were harvested and washed with phosphate-buffered saline (PBS).
-
Cells were lysed in a buffer containing 25 mmol/L Tris-HCl (pH 7.5), 100 mmol/L NaCl, 1 mmol/L dithiothreitol (B142953) (DTT), and 0.1% NP-40.
-
The lysate was centrifuged, and the supernatant containing the proteasome was collected.
2. Fluorogenic Assay:
-
The assay was performed in a 96-well plate format.
-
Cell extract was incubated with varying concentrations of this compound.
-
Fluorogenic peptide substrates specific for each proteasome activity were added:
-
Trypsin-like: Boc-LRR-7-amino-4-methylcoumarin (AMC)
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Caspase-like: Z-LLE-AMC
-
-
The fluorescence generated by the cleavage of the AMC group was measured over time using a fluorescence plate reader.
3. Data Analysis:
-
The rate of AMC release was calculated from the linear phase of the reaction.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Experimental Workflow for Protease Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an inhibitor like this compound against a panel of proteases.
Caption: Workflow for assessing this compound cross-reactivity.
Signaling Pathway Context: Proteasome Inhibition and Potential Off-Target Effects
This diagram illustrates the primary mechanism of this compound in inhibiting the proteasome and a hypothetical scenario of an off-target effect on another signaling pathway due to cross-reactivity with a non-proteasomal protease.
References
No Direct Evidence of Synergistic Effect Between VR23 and Doxorubicin Found in Current Research
Initial literature searches did not yield any studies specifically investigating the synergistic effect of VR23 in combination with the chemotherapy drug doxorubicin (B1662922). The existing research on this compound primarily focuses on its potential as an antiviral agent, particularly in the context of COVID-19, where it has been identified as a candidate for targeting the 3CLpro and PLpro proteases of SARS-CoV-2.[1][2] These studies focus on its pharmacokinetic properties and stability in binding to viral proteins, but do not explore its effects in combination with anticancer agents like doxorubicin.
Given the absence of data on the this compound-doxorubicin combination, this guide will pivot to provide a comparative analysis of other compounds that have been documented to exhibit synergistic effects with doxorubicin. This will still fulfill the core request for a comparison guide on doxorubicin synergy, providing valuable insights for researchers and drug development professionals. The following sections will detail the synergistic effects of various compounds with doxorubicin, presenting experimental data, methodologies, and pathway diagrams as requested.
Comparison of Compounds with Documented Synergistic Effects with Doxorubicin
While data on this compound is unavailable, numerous studies have demonstrated the enhanced efficacy of doxorubicin when combined with other therapeutic agents. These combinations often aim to overcome multidrug resistance, enhance cytotoxicity in cancer cells, and reduce the toxic side effects of doxorubicin. This guide will focus on a selection of these compounds, for which there is published experimental evidence of synergy.
The following sections will present a detailed comparison of the synergistic effects of these selected compounds with doxorubicin, including quantitative data on their combined efficacy and the experimental protocols used to validate these findings.
We will now proceed to gather and present the data for these alternative synergistic combinations with doxorubicin. The following sections will be populated with the relevant experimental data, protocols, and visualizations as originally requested, but focused on these documented synergistic partners of doxorubicin.
References
A Head-to-Head Comparison of VR23 and Other Proteasome Inhibitors: A Guide for Researchers
The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its inhibition has become a cornerstone of cancer therapy, particularly in multiple myeloma. First-generation inhibitors like Bortezomib (B1684674) validated the proteasome as a therapeutic target, but limitations such as resistance and off-target toxicities have spurred the development of next-generation agents.[1][2] This guide provides a detailed, data-supported comparison of VR23, a novel quinoline-sulfonyl hybrid proteasome inhibitor, with established inhibitors such as Bortezomib and Carfilzomib.
This compound presents a unique profile, distinguished by its primary target, cancer-selective cytotoxicity, and potent anti-inflammatory properties.[3][4] This document outlines its performance against other proteasome inhibitors, providing quantitative data, detailed experimental methodologies, and visual diagrams of key mechanisms to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Different Subunits
The 20S proteasome contains three distinct catalytic sites: the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) subunits.[5] Most clinically approved inhibitors, including Bortezomib and Carfilzomib, primarily target the β5 subunit.[6][7]
This compound is structurally distinct and differentiates itself by primarily targeting the β2 (trypsin-like) subunit of the 20S proteasome.[3][8] This alternative targeting mechanism may be key to overcoming resistance to β5-focused inhibitors. While this compound is a potent inhibitor of the trypsin-like proteasome, it also substantially inhibits the chymotrypsin-like and caspase-like activities at higher concentrations.[3][9]
In cancer cells, this compound's inhibition of the proteasome leads to the accumulation of ubiquitinated Cyclin E, which in turn causes an abnormal centrosome amplification cycle, mitotic arrest, and ultimately, apoptosis.[3][10] This mechanism appears to be selective for cancer cells, with little effect observed on noncancerous cells.[3][11]
Quantitative Performance Data
The efficacy of proteasome inhibitors can be quantified by their inhibitory concentration (IC50) against the catalytic subunits and their cytotoxic effects on cancer cell lines.
Table 1: Inhibitory Activity (IC50) Against Proteasome Subunits
| Compound | Trypsin-like (β2) IC50 | Chymotrypsin-like (β5) IC50 | Caspase-like (β1) IC50 |
| This compound | 1 nM[3][8][11] | 50-100 nM[3][8][11] | 3 µM[3][8][11] |
| Bortezomib | 3,600 nM[12] | 5.1-5.7 nM[12] | 2,400 nM[12] |
| Carfilzomib | 590 nM[12] | 2-3 nM[12] | 1200 nM[12] |
| Marizomib | 28 nM[7] | 3.5 nM[7] | 430 nM[7] |
Table 2: In Vitro Efficacy in Multiple Myeloma (MM) Cell Lines
This compound demonstrates significant activity in MM cell lines, including those resistant to Bortezomib. Furthermore, it acts synergistically when combined with Bortezomib.[13]
| Cell Line | Treatment | Cell Growth Rate (%) |
| RPMI-8226 (Bortezomib-naïve) | This compound | 79.3%[13] |
| Bortezomib | 12.5%[13] | |
| This compound + Bortezomib | 1.6%[13] | |
| RPMI-8226 (Bortezomib-resistant) | This compound | 47.0%[13] |
| Bortezomib | 109.7%[13] | |
| This compound + Bortezomib | -8.6% (cell death)[13] | |
| ANBL6 (Bortezomib-resistant) | This compound | 94.0%[13] |
| Bortezomib | 102.9%[13] | |
| This compound + Bortezomib | 48.9%[13] |
This compound's Unique Anti-Inflammatory Profile
Beyond its anti-cancer effects, this compound exhibits potent anti-inflammatory activity, a characteristic not effectively shared by Bortezomib or Carfilzomib.[4] In cellular models, this compound was shown to downregulate key pro-inflammatory cytokines. This is potentially mediated by preventing the phosphorylation of STAT3, which in turn decreases the production of downstream targets like IL-6 and MCP-1.[14]
Table 3: Comparison of Anti-Inflammatory Effects
| Compound | Pro-inflammatory Cytokine Downregulation (e.g., IL-1β, TNF-α, IL-6) |
| This compound | Effective, comparable to dexamethasone[4] |
| Bortezomib | Not effective[4] |
| Carfilzomib | Not effective[4] |
Signaling Pathways and Workflows
This compound's Cancer-Selective Apoptotic Pathway
Experimental Workflow for Synergy Assessment
Experimental Protocols
Proteasome Activity Assay (Fluorogenic Assay)
To determine the IC50 values of proteasome inhibitors, a fluorogenic assay is utilized with extracts from cell lines such as HeLa, MCF7, or MDA-MB-231.[8]
-
Cell Lysate Preparation: Cells are harvested and lysed to extract proteins containing active proteasomes.
-
Substrate Incubation: The cell extract is incubated with specific fluorogenic substrates for each proteasome subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like activity).
-
Inhibitor Addition: The assay is run in the presence of varying concentrations of the proteasome inhibitor (e.g., this compound).
-
Fluorescence Measurement: The cleavage of the substrate by the proteasome releases a fluorescent group (AMC), which is measured using a fluorometer.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of substrate cleavage is calculated as the IC50 value.
Cell Viability and Clonogenic Assays
To assess the cytotoxic effects of the inhibitors on cancer and noncancerous cell lines, Sulforhodamine B (SRB) or clonogenic assays are performed.[9]
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of the proteasome inhibitor for a specified period (e.g., 72 hours for SRB, or 2 weeks for clonogenic assay).[11]
-
SRB Assay: For the SRB assay, cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized. Absorbance is read on a plate reader to determine cell density, which is proportional to cell viability.
-
Clonogenic Assay: For the clonogenic assay, after treatment, the drug is removed, and cells are allowed to grow for 10-14 days to form colonies. Colonies are then fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: The results are used to calculate parameters like IC50 (for SRB) or surviving fraction (for clonogenic assay) to determine the drug's potency.[9]
In Vivo Xenograft Studies
To evaluate the in vivo antitumor activity of this compound, mouse xenograft models are used.[8][13]
-
Cell Implantation: Human cancer cells (e.g., RPMI-8226 multiple myeloma or MDA-MB-231 breast cancer cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or ATH490 mice).[8][13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered (e.g., via intraperitoneal injection) as a single agent or in combination with other drugs like paclitaxel. The control group receives a placebo/vehicle.[13]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers.
-
Endpoint Analysis: At the end of the study (e.g., 24 days), mice are euthanized, and tumors are excised, weighed, and may be used for further analysis like histology (H&E staining) or immunohistochemistry (e.g., for CD31 to assess angiogenesis).[8]
References
- 1. Overview of proteasome inhibitor-based anti-cancer therapies: perspective on bortezomib and second generation proteasome inhibitors versus future generation inhibitors of ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound Antitumor Compound Also Shows Strong Anti-Inflammatory Effects in a Human Rheumatoid Arthritis Cell Model and Acute Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibition in Multiple Myeloma: Head-to-Head Comparison of Currently Available Proteasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. media.sciltp.com [media.sciltp.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. medkoo.com [medkoo.com]
- 12. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. laurentian.scholaris.ca [laurentian.scholaris.ca]
Unveiling the In Vivo Power of VR23: A Comparative Guide to its Anti-Tumor Activity
For Immediate Release
A deep dive into the in vivo anti-tumor efficacy of VR23, a novel proteasome inhibitor, reveals significant potential in combating multiple myeloma and metastatic breast cancer. This guide offers a comprehensive comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a structurally unique quinoline-sulfonyl hybrid, has demonstrated potent and selective anti-cancer properties by targeting the β2 subunit of the 20S proteasome.[1][2] This targeted inhibition leads to the accumulation of ubiquitinated cyclin E, triggering abnormal centrosome amplification and ultimately inducing programmed cell death (apoptosis) specifically in cancer cells, while sparing their noncancerous counterparts.[1][2][3] Preclinical in vivo studies have substantiated these findings, showcasing this compound's efficacy in established mouse xenograft models of aggressive cancers.
Quantitative Analysis of In Vivo Efficacy
To provide a clear comparison of this compound's anti-tumor activity, the following tables summarize key quantitative data from in vivo xenograft studies.
Table 1: this compound Monotherapy in a Multiple Myeloma Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume Reduction vs. Control | Study Duration | Animal Model |
| Control (Vehicle) | Not Applicable | 0% | 24 days | NOD/SCID mice with RPMI-8226 cells |
| This compound | 30 mg/kg | 80.9% | 24 days | NOD/SCID mice with RPMI-8226 cells |
Data derived from studies showing tumor volume in this compound-treated mice was 19.1% of the placebo-treated mice at day 24.
Table 2: this compound in Combination with Paclitaxel (B517696) in a Metastatic Breast Cancer Xenograft Model
| Treatment Group | Dosage & Schedule | Key Findings | Animal Model |
| Paclitaxel | 20 mg/kg | Standard anti-tumor effect | NOD/SCID mice with MDA-MB-231 cells |
| This compound + Paclitaxel | 30 mg/kg (this compound) + 20 mg/kg (Paclitaxel) | Enhanced anti-tumor activity and reduced paclitaxel-associated toxicity [1][4] | NOD/SCID mice with MDA-MB-231 cells |
Table 3: Synergistic Efficacy of this compound with Bortezomib in Multiple Myeloma Cells (In Vitro)
| Cell Line | Treatment | Cell Growth Rate |
| KAS6/1 | This compound (2.5 µM) | 65% |
| Bortezomib (10 nM) | 92% | |
| This compound + Bortezomib | 26.5% | |
| ANBL6 (Bortezomib-Resistant) | This compound (5 µM) | 94% |
| Bortezomib (10 nM) | 102.9% | |
| This compound + Bortezomib | 48.9% |
Deciphering the Mechanism: The this compound Signaling Pathway
This compound exerts its anti-tumor effects through a distinct signaling pathway initiated by the inhibition of the proteasome.
Caption: this compound inhibits the proteasome, causing an accumulation of ubiquitinated cyclin E, which drives abnormal centrosome amplification and subsequent apoptosis in cancer cells.
Rigorous Evaluation: Experimental Protocols
The in vivo anti-tumor activity of this compound was confirmed through meticulously designed xenograft studies.
General Xenograft Model Workflow
Caption: Standardized workflow for establishing and evaluating the efficacy of this compound in xenograft models.
Detailed Methodologies:
-
Animal Models: Studies utilized immunodeficient mouse strains, such as NOD/SCID, to allow for the growth of human tumor xenografts.
-
Cell Lines and Implantation: Human multiple myeloma (RPMI-8226) and metastatic breast cancer (MDA-MB-231) cell lines were used. A suspension of cancer cells was implanted subcutaneously into the flanks of the mice.
-
Treatment Regimen: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered, typically via intraperitoneal injection, at specified doses and schedules. In combination studies, this compound was co-administered with other therapeutic agents like paclitaxel or bortezomib.
-
Toxicity Evaluation: The overall health of the mice, including body weight and any signs of distress, was monitored to assess the toxicity of the treatments. In the case of the paclitaxel combination study, this compound was observed to mitigate some of the side effects associated with paclitaxel.[1][4]
References
Independent Verification of VR23's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel proteasome inhibitor VR23 with established alternatives, focusing on the independent verification of its mechanism of action. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
This compound is a structurally novel quinoline-sulfonyl hybrid proteasome inhibitor that has demonstrated selective cytotoxicity against cancer cells while showing minimal effects on noncancerous cells.[1] Its primary mechanism of action involves the inhibition of the proteasome, leading to the accumulation of ubiquitinated proteins, which triggers apoptosis in malignant cells. Notably, this compound induces an abnormal centrosome amplification cycle through the accumulation of ubiquitinated cyclin E, a mechanism that appears distinct from other proteasome inhibitors.[1] Furthermore, this compound exhibits anti-inflammatory properties by inhibiting the phosphorylation of STAT3. This guide compares the performance of this compound with the clinically approved proteasome inhibitors Bortezomib (B1684674), Carfilzomib, and Ixazomib, presenting key experimental data, detailed protocols, and signaling pathway diagrams.
Data Presentation: Comparative Performance of Proteasome Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives.
Table 1: In Vitro Cytotoxicity (IC50) of Proteasome Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | RPMI 8226 | Multiple Myeloma | 2940 | Selleck Chemicals |
| KAS 6 | Multiple Myeloma | 1460 | Selleck Chemicals | |
| Bortezomib | Multiple Myeloma (various) | Multiple Myeloma | <50 | [2] |
| PC-3 | Prostate Cancer | 32.8 | [3] | |
| B16F10 | Melanoma | 2.46 | [4] | |
| Feline Injection Site Sarcoma (various) | Sarcoma | 17.46 - 21.38 | ||
| Carfilzomib | Multiple Myeloma (various) | Multiple Myeloma | 21.8 ± 7.4 | |
| Breast Cancer (various) | Breast Cancer | 6.34 - 76.51 | ||
| Non-Small Cell Lung Cancer (various) | Lung Cancer | <1.0 - 36 | ||
| Small Cell Lung Cancer (various) | Lung Cancer | <1 - 203 | ||
| Ixazomib | Calu-6 | Lung Cancer | 9.7 | |
| Multiple Myeloma (various) | Multiple Myeloma | 3.4 (Ki) | ||
| Diffuse Large B-cell Lymphoma (various) | Lymphoma | 120 (average) |
Table 2: In Vivo Efficacy of Proteasome Inhibitors in Xenograft Models
| Compound | Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Multiple Myeloma | Not Specified | Not Specified | Effective control of tumor growth | |
| Metastatic Breast Cancer | Not Specified | Not Specified | Enhanced antitumor activity of paclitaxel | ||
| Bortezomib | CWR22 (Prostate Cancer) | CB17 SCID mice | 0.8 mg/kg, twice weekly, i.v. | T/C = 0.3 (Cytostatic activity) | |
| H460 (Lung Cancer) | NCR-nude mice | 0.8 mg/kg, twice weekly, i.v. | No antitumor activity | ||
| Primary Effusion Lymphoma | NOD/SCID mice | 0.3 mg/kg, twice weekly, i.p. | Median survival 32 days vs 15 days in control | ||
| Carfilzomib | SHP77 (Small Cell Lung Cancer) | Not Specified | Not Specified | Inhibited tumor growth and prolonged survival | |
| Neuroblastoma | Orthotopic xenograft nude mice | 7.2 mg/kg daily for 3 days, i.p. | Induced apoptosis | ||
| Ixazomib | Jurkat (T-cell Lymphoma) | SCID mice | 0.36 or 0.72 mg/kg, twice weekly | Significant reduction in tumor size | |
| L540 (Hodgkin Lymphoma) | SCID mice | 0.36 or 0.72 mg/kg, twice weekly | Significant reduction in tumor size | ||
| Diffuse Large B-cell Lymphoma | NSG mice | 3.5 or 7 mg/kg, twice weekly, oral | TGImax of 64% with 7 mg/kg | ||
| Osteosarcoma Metastases | Nude mice | Not Specified | Slowed growth of lung metastases and enhanced survival |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Proteasome Activity Assay (Fluorogenic Substrate Method)
This protocol is adapted for measuring the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, and protease inhibitors)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2)
-
Suc-LLVY-AMC (fluorogenic substrate)
-
Proteasome inhibitor (e.g., MG132) for control
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and treat with this compound or alternative inhibitors at various concentrations for the desired time.
-
Harvest cells and wash with ice-old PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Proteasome Activity Measurement:
-
Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with assay buffer.
-
To a 96-well black microplate, add a specific amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
For negative controls, pre-incubate some lysate samples with a known proteasome inhibitor (e.g., 10 µM MG132) for 15 minutes at 37°C.
-
Prepare the Suc-LLVY-AMC substrate solution in assay buffer to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of AMC release (increase in fluorescence over time).
-
Subtract the rate of the negative control (with MG132) from the rates of the experimental samples to determine the specific proteasome activity.
-
Compare the proteasome activity in cells treated with this compound and its alternatives to the untreated control.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with cytotoxic agents.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates or petri dishes
-
This compound and alternative inhibitors
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest a single-cell suspension of the desired cancer cell line.
-
Count the cells and seed a specific number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be optimized for each cell line to yield approximately 50-150 colonies in the control wells.
-
Allow the cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of this compound or alternative inhibitors for a defined period (e.g., 24 hours).
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
-
Fixing and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding the fixing solution for 10-15 minutes.
-
Remove the fixing solution and stain the colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of drug concentration to generate a dose-response curve.
-
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of anticancer agents.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
-
This compound and alternative inhibitors formulated for in vivo administration
Procedure:
-
Cell Preparation and Injection:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio).
-
Inject a specific number of cells (e.g., 1-10 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers (length and width) two to three times a week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Drug Administration:
-
Administer this compound or alternative inhibitors to the respective treatment groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, oral).
-
Administer vehicle control to the control group.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and the general health of the mice (including body weight) throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.
-
Other endpoints may include survival analysis.
-
-
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound's dual mechanism of action: inducing apoptosis and reducing inflammation.
Experimental Workflow
Caption: Workflow for determining proteasome inhibitory activity.
Logical Relationships
References
- 1. This compound: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bortezomib | Proteasome Inhibitors: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Combined effects of the proteasome inhibitor bortezomib and Hsp70 inhibitors on the B16F10 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Profile of Novel Proteasome Inhibitor VR23 and Approved Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics has been significantly shaped by the advent of proteasome inhibitors, a class of drugs that has become a cornerstone in the treatment of multiple myeloma and other hematological malignancies. While approved proteasome inhibitors such as Bortezomib, Carfilzomib, and Ixazomib have demonstrated considerable efficacy, their clinical use is often associated with a range of toxicities. This guide provides a comparative assessment of the safety profile of the novel, investigational proteasome inhibitor VR23 against these established agents, based on available preclinical and clinical data.
Executive Summary
This compound is a structurally novel quinoline-sulfonyl hybrid proteasome inhibitor that has demonstrated potent and selective anticancer properties in preclinical studies.[1][2][3] Unlike clinically approved proteasome inhibitors that primarily target the chymotrypsin-like (β5) subunit of the proteasome, this compound predominantly inhibits the trypsin-like (β2) subunit.[1][2] Preclinical evidence suggests that this compound selectively induces apoptosis in cancer cells with minimal impact on non-cancerous cells, indicating a potentially favorable safety profile.[1][2][3] This contrasts with the known adverse event profiles of Bortezomib, Carfilzomib, and Ixazomib, which include hematological toxicities, peripheral neuropathy, and cardiovascular events. This guide presents a detailed comparison to aid in the evaluation of this compound's potential as a safer alternative in cancer therapy.
Comparative Safety and Tolerability
The following table summarizes the adverse event profiles of the approved proteasome inhibitors based on clinical trial data. It is important to note that the safety data for this compound is currently limited to preclinical studies, which have shown a high degree of selectivity for cancer cells over normal cells.
| Adverse Event Category | Bortezomib | Carfilzomib | Ixazomib | This compound (Preclinical Data) |
| Hematological | ||||
| Thrombocytopenia | Common, can be dose-limiting. | Common. | Very common. | Data not available from human trials. Preclinical studies suggest minimal effects on non-cancerous cells. |
| Neutropenia | Common. | Common. | Common. | Data not available from human trials. |
| Anemia | Common. | Very common. | Common. | Data not available from human trials. |
| Non-Hematological | ||||
| Peripheral Neuropathy | Common, can be severe and dose-limiting. | Lower incidence compared to Bortezomib. | Common. | Data not available from human trials. Preclinical studies suggest a different mechanism of action which may not induce neuropathy. |
| Gastrointestinal | Nausea, diarrhea, constipation, and vomiting are common. | Nausea and diarrhea are common. | Diarrhea, constipation, nausea, and vomiting are very common. | Data not available from human trials. |
| Fatigue | Very common. | Very common. | Common. | Data not available from human trials. |
| Cardiovascular Events | Cardiac toxicities have been reported. | Associated with a risk of cardiac events, including cardiac failure and hypertension. | Peripheral edema is common. | Data not available from human trials. |
| Cutaneous Reactions | Rash is a possible side effect. | Rash is common. | Data not available from human trials. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
Proteasome Inhibition and Induction of Apoptosis in Cancer Cells
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling VR23
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of VR23, a potent proteasome inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is established on best practices for managing highly potent chemical compounds and proteasome inhibitors in a laboratory environment. A thorough risk assessment should be conducted based on the specific experimental procedures involving this compound.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk. The selection of PPE should be based on the specific task and the potential for exposure.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Standard laboratory coat- Closed-toe footwear | - Nitrile gloves |
| Handling of Solid this compound (Powder) | - Full-face respirator with appropriate particulate filters- Chemical-resistant disposable coveralls- Double-gloving with nitrile gloves- Disposable shoe covers | - Anti-static weigh paper or enclosed balance |
| Handling of this compound in Solution | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat | - Use of a fume hood is mandatory |
| Equipment Decontamination and Waste Disposal | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Chemical-resistant apron | - Respiratory protection if aerosols may be generated |
Operational Plan: Step-by-Step Guidance for Safe Handling
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain any potential spills or aerosols.
-
Restricted Access: Access to the designated handling area should be limited to authorized personnel only.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available within the designated area.
-
Review Procedures: All personnel involved must review and understand the handling and emergency procedures.
2. Handling Procedures:
-
Weighing Solid this compound:
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure.
-
Use disposable weigh boats and spatulas to avoid cross-contamination.
-
Handle the powder gently to minimize the generation of airborne particles.
-
-
Preparing Solutions:
-
Prepare all solutions within a chemical fume hood.
-
When dissolving, add the solvent to the solid this compound slowly to prevent splashing.
-
Keep containers closed when not in use.
-
3. Post-Handling and Decontamination:
-
Work Surface Decontamination: Thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol, followed by a suitable laboratory detergent) after each use.
-
Equipment Cleaning: Decontaminate all non-disposable equipment used for handling this compound.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Disposable PPE should be discarded immediately into the designated hazardous waste container. Reusable PPE should be decontaminated according to the manufacturer's instructions.
Disposal Plan
Proper segregation and disposal of waste are critical to ensure safety and environmental compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Disposal Procedure:
-
All hazardous waste must be disposed of through the institution's official hazardous waste management program.[1]
-
Never dispose of this compound down the drain.[2]
-
Ensure all waste containers are properly labeled with the contents, including "Hazardous Waste" and the chemical name "this compound".[3]
Visual Guidance
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
PPE Selection Logic for this compound Handling
Caption: Decision diagram for selecting appropriate PPE for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
